Product packaging for 2-Pyruvoylaminobenzamide(Cat. No.:CAS No. 18326-62-0)

2-Pyruvoylaminobenzamide

Cat. No.: B097163
CAS No.: 18326-62-0
M. Wt: 206.2 g/mol
InChI Key: RRSJLGLCJLRXGJ-UHFFFAOYSA-N
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Description

2-Pyruvoylaminobenzamide is a chemical compound with the molecular formula C 10 H 10 N 2 O 3 and a molecular weight of 206.20 g/mol . It is identified by the CAS Registry Number 18326-62-0 . As a derivative of the 2-aminobenzamide scaffold, this compound is related to a class of molecules investigated for various biochemical applications, such as the inhibition of histone deacetylases (HDACs) . Compounds based on the 2-aminobenzamide structure have been explored as epigenetic modulators in foundational research, for instance, in the study of conditions like Friedreich's ataxia . Researchers value these compounds for their potential to probe biological mechanisms and pathways in a laboratory setting. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human or animal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B097163 2-Pyruvoylaminobenzamide CAS No. 18326-62-0

Properties

CAS No.

18326-62-0

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

2-(2-oxopropanoylamino)benzamide

InChI

InChI=1S/C10H10N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-5H,1H3,(H2,11,14)(H,12,15)

InChI Key

RRSJLGLCJLRXGJ-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)NC1=CC=CC=C1C(=O)N

Canonical SMILES

CC(=O)C(=O)NC1=CC=CC=C1C(=O)N

Other CAS No.

18326-62-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Origin of Bioactive Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active compounds. While the specific compound 2-(2-oxopropanoylamino)benzamide, also known as N-(2-carbamoylphenyl)pyruvamide, is not prominently featured in existing scientific literature, the broader class of benzamide derivatives has been the subject of extensive research. This guide provides an in-depth overview of the discovery, origin, and therapeutic potential of various classes of bioactive benzamide derivatives, highlighting their diverse applications in drug discovery and development.

The versatility of the benzamide structure allows for facile chemical modification, enabling the synthesis of large libraries of compounds for screening against various biological targets. This has led to the discovery of benzamide derivatives with a wide range of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties. This guide will delve into specific examples of these derivatives, presenting key data, experimental protocols, and the signaling pathways they modulate.

Key Classes of Bioactive Benzamide Derivatives

The following sections explore several classes of benzamide derivatives that have been discovered and developed for various therapeutic applications.

N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs as Pancreatic β-cell Protective Agents

Discovery and Origin:

A novel series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs were designed and synthesized to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, a key factor in the pathogenesis of diabetes.[1][2] The design of these compounds was initiated from a 1,2,3-triazole derivative, which showed β-cell protective activity but had limitations in terms of potency and solubility. By replacing the triazole pharmacophore with a glycine-like amino acid scaffold, researchers identified a lead compound, WO5m, with significantly improved potency and water solubility.[1][2]

Quantitative Data:

The biological activity of these analogs was quantified by their half-maximal effective concentration (EC50) for β-cell protection against ER stress.

CompoundMaximal Activity (%)EC50 (µM)
WO5m 1000.1 ± 0.01

Experimental Protocols:

General Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs:

  • Preparation of Benzoylglycine: Substituted benzoic acids are coupled with corresponding ethyl glycinates in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to yield a benzoylglycine ester.

  • Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of lithium hydroxide (LiOH) in ethanol to afford the key intermediate, benzoylglycine.

  • Amide Coupling: The benzoylglycine is then reacted with various substituted benzylamines in dichloromethane using N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) as a coupling agent to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide analogs.[1]

Experimental Workflow for Synthesis:

G cluster_0 Step 1: Benzoylglycine Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling BenzoicAcid Substituted Benzoic Acid EDC_HOBt EDC/HOBt in DMF BenzoicAcid->EDC_HOBt EthylGlycinate Ethyl Glycinate EthylGlycinate->EDC_HOBt BenzoylglycineEster Benzoylglycine Ester EDC_HOBt->BenzoylglycineEster LiOH aq. LiOH in Ethanol Benzoylglycine Benzoylglycine LiOH->Benzoylglycine BenzoylglycineEster_ref->LiOH Benzylamine Substituted Benzylamine HATU HATU in DCM Benzylamine->HATU FinalProduct N-(2-(Benzylamino)-2-oxoethyl)benzamide HATU->FinalProduct Benzoylglycine_ref->HATU

Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamides
N-(2-pyrimidinylamino)benzamide Derivatives as Hedgehog Signaling Pathway Inhibitors

Discovery and Origin:

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. A novel series of N-(2-pyrimidinylamino)benzamide derivatives were designed and synthesized as potent inhibitors of this pathway.[3] Many of the synthesized compounds exhibited more potent inhibitory effects on the Hh signaling pathway than the FDA-approved drug, vismodegib.[3]

Quantitative Data:

The inhibitory activity of these compounds on the Hedgehog signaling pathway was determined by their half-maximal inhibitory concentration (IC50).

CompoundHedgehog Pathway IC50 (nM)
6a < 10
Vismodegib 28

Signaling Pathway:

The Hedgehog signaling pathway is initiated by the binding of the Hh ligand to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent gene expression. The N-(2-pyrimidinylamino)benzamide derivatives inhibit this pathway, though the exact target within the pathway for this class of compounds is often SMO.

G cluster_nucleus Cell Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_act Active GLI GLI->GLI_act activation Nucleus Nucleus TargetGenes Target Gene Expression GLI_act->TargetGenes promotes Inhibitor N-(2-pyrimidinylamino) benzamide Derivative Inhibitor->SMO inhibits

Hedgehog Signaling Pathway Inhibition
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides as Antitubulin Agents

Discovery and Origin:

In a screening program for antiproliferative compounds, 2-cinnamamido-5-iodobenzamide was identified as an inhibitor of leukemia cell line proliferation.[4] This led to the synthesis and evaluation of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[4][5] Further studies, including COMPARE analysis and effects on tubulin polymerization, revealed that these compounds act as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5]

Quantitative Data:

The antiproliferative activity of these compounds was evaluated against a panel of cancer cell lines, with the concentration required for 50% inhibition of cell growth (GI50) being a key metric.

CompoundCancer Cell LineGI50 (µM)
17t Leukemia (K-562)< 0.01
17u Leukemia (K-562)0.013

Experimental Protocols:

General Synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides:

  • (E)-3-phenylacrylic acids are treated with thionyl chloride to form the corresponding acid chlorides.

  • The acid chlorides are then reacted with appropriate anthranilamide derivatives in pyridine to yield the final 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[4]

Mechanism of Action Workflow:

G Compound 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Tubulin Tubulin Dimers Compound->Tubulin binds to Microtubule Microtubule Polymerization Compound->Microtubule inhibits Tubulin->Microtubule is essential for CellCycle Cell Cycle Progression Microtubule->CellCycle is required for Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to

Antitubulin Mechanism of Action

The benzamide scaffold remains a cornerstone of modern drug discovery, continually yielding novel compounds with significant therapeutic potential. The examples presented in this guide—from β-cell protective agents to potent anticancer compounds—underscore the remarkable chemical tractability and biological versatility of this structural class. While the specific compound 2-(2-oxopropanoylamino)benzamide is not well-documented, the broader family of benzamide derivatives offers a rich field of study for researchers, scientists, and drug development professionals. Future research into novel benzamide analogs is likely to continue to expand the boundaries of therapeutic intervention for a wide range of diseases.

References

An In-depth Technical Guide to the Biological Activity of 2-Pyruvoylaminobenzamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain limited to no specific information on the biological activity of 2-Pyruvoylaminobenzamide. This guide will, therefore, focus on the extensively studied biological activities of its close structural analogs, primarily 2-aminobenzamide derivatives. The information presented herein pertains to these derivatives and should not be directly extrapolated to this compound without further experimental validation.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, antimicrobial, and anticancer activities of 2-aminobenzamide derivatives.

Synthesis of 2-Aminobenzamide Derivatives

A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with various amines. This reaction can be carried out using both conventional heating and microwave-assisted methods, with the conventional approach often yielding better results.[1] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl group of the isatoic anhydride, leading to ring-opening and subsequent elimination of carbon dioxide to form the final 2-aminobenzamide derivative.[1]

Synthesis_of_2_Aminobenzamide_Derivatives isatoic_anhydride Isatoic Anhydride intermediate Nucleophilic Attack & Ring Opening isatoic_anhydride->intermediate amine Amine (R-NH2) amine->intermediate product 2-Aminobenzamide Derivative intermediate->product + co2 CO2 intermediate->co2 - dmv DMF, Heat intermediate->dmv

General synthesis of 2-aminobenzamide derivatives.

Antimicrobial Activity of 2-Aminobenzamide Derivatives

Several novel 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[1][2]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of selected 2-aminobenzamide derivatives was assessed using the agar well diffusion method, with the diameter of the inhibition zone indicating the extent of antimicrobial efficacy.[1]

CompoundBacillus subtilis (mm)Staphylococcus aureus (mm)Pseudomonas aeruginosa (mm)Escherichia coli (mm)Saccharomyces cerevisiae (mm)Aspergillus fumigatus (mm)Candida albicans (mm)
1 13141211141613
2 15161312161815
3 12131110131512
5 18191716202218
7 14151211151714
Ampicillin 2528-----
Clotrimazole ----222024

Data extracted from a study by Mabkhot et al. (2014).[1] The concentration of the tested compounds was 25 µg/mL.

Among the tested compounds, derivative 5 exhibited the most significant antimicrobial activity, showing excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and good to moderate activity against other tested bacterial and fungal strains.[1]

Experimental Protocol: Agar Well Diffusion Method

The following protocol outlines the agar well diffusion method used for determining the antimicrobial activity of the synthesized 2-aminobenzamide derivatives.[1]

  • Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized by autoclaving.

  • Inoculation: The sterile agar medium is poured into sterile Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.

  • Application of Test Compounds: A defined volume of the test compound solution (e.g., 25 µg/mL in DMSO) is added to each well. A control well with the solvent (DMSO) is also prepared.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Antimicrobial_Pharmacophore_Model Conceptual model of a dipolar pharmacophore site for antimicrobial activity. cluster_pharmacophore Proposed Antimicrobial Pharmacophore cluster_activity Biological Effect X_delta_minus Xδ- Y_delta_plus Yδ+ X_delta_minus->Y_delta_plus Dipolar Interaction inhibition Inhibition of Bacterial/Fungal Growth X_delta_minus->inhibition Y_delta_plus->inhibition

Proposed dipolar pharmacophore for antimicrobial activity.

Anticancer Activity of Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds with potent anticancer activity.[3][4] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis via reactive oxygen species (ROS) generation and the inhibition of key enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).[3][4]

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of novel benzamide derivatives has been evaluated against various human cancer cell lines.

CompoundHCT116 (IC50, µM)DLD-1 (IC50, µM)SW480 (IC50, µM)NCM460 (IC50, µM)
13f 0.302.83>5017.61
Olaparib 0.210.350.421.89

Data for compound 13f and the reference drug Olaparib are from a study on benzamide derivatives as PARP-1 inhibitors.[4] NCM460 is a normal human colon epithelial cell line.

Compound BJ-13 , another benzamide derivative, has shown potent antiproliferative activity against gastric cancer cells, primarily through the induction of ROS-mediated mitochondrial dysfunction and apoptosis.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test benzamide derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

ROS_Mediated_Apoptosis benzamide Benzamide Derivative (e.g., BJ-13) ros ↑ Intracellular ROS benzamide->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp bax ↑ Bax mmp->bax bcl2 ↓ Bcl-2 mmp->bcl2 caspase ↑ Cleaved Caspase-3 bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

ROS-mediated apoptosis pathway induced by benzamide derivatives.

Conclusion

While specific biological data for this compound remains elusive, its structural analogs, the 2-aminobenzamide derivatives, have demonstrated significant potential as antimicrobial and anticancer agents. The research highlighted in this guide underscores the importance of the benzamide scaffold in the design of novel therapeutic compounds. Further investigation is warranted to synthesize and evaluate the biological activity of this compound to determine its specific pharmacological profile and potential applications in drug discovery and development.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-Pyruvoylaminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Pyruvoylaminobenzamide, a molecule of interest in chemical and pharmaceutical research. This document collates available computed data and outlines detailed experimental protocols for the determination of its key chemical and physical characteristics. Furthermore, it explores the potential biological activities and associated signaling pathways based on related compounds, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction

This compound, also known as 2-(2-oxopropanoylamino)benzamide, is an organic compound with the chemical formula C₁₀H₁₀N₂O₃. Its structure, featuring a benzamide moiety linked to a pyruvoyl group, suggests potential for diverse chemical interactions and biological activities. Understanding its physicochemical properties is fundamental for any application, from designing synthetic routes to predicting its behavior in biological systems. This guide aims to provide a detailed summary of these properties, supported by established experimental methodologies.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. To date, specific experimentally determined values for properties such as melting and boiling points have not been widely reported in the literature. For comparative purposes, the experimental data for the parent compound, benzamide, are also included.

Table 1: Physicochemical Properties of this compound and Benzamide

PropertyThis compound (Computed)Benzamide (Experimental)
Molecular Formula C₁₀H₁₀N₂O₃C₇H₇NO
Molecular Weight 206.20 g/mol [1]121.14 g/mol
Melting Point Not available125-128 °C
Boiling Point Not available288 °C
XLogP3 0.20.64
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 31
Rotatable Bond Count 31
Topological Polar Surface Area 89.3 Ų43.1 Ų
Solubility in Water Not available13.5 g/L at 25°C
Solubility in Ethanol Not availableSoluble (50 mg/mL)

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies applicable to the characterization of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

Solubility is a key parameter influencing bioavailability and formulation.

  • Apparatus: Analytical balance, vials, magnetic stirrer, temperature-controlled shaker, and a method for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • The mixture is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the solute in the clear filtrate is determined using a suitable analytical method.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

  • Apparatus: pH meter, potentiometric titrator or UV-Vis spectrophotometer.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel or vials, mechanical shaker, and a method for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure (Shake-Flask Method):

    • A small amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the n-octanol and water phases is determined.

    • LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 2-aminobenzamide derivatives has been investigated for various therapeutic effects.

Antimicrobial Activity

Research has shown that some 2-aminobenzamide derivatives exhibit antimicrobial properties. The mechanism of action is thought to involve the disruption of microbial cellular processes. The specific structural features of these derivatives play a crucial role in their activity.

Signaling Pathway Considerations

Given the structural motifs present in this compound, it is plausible that it could interact with various cellular signaling pathways. While direct evidence is lacking, we can hypothesize potential interactions based on the activities of related compounds. The following diagrams illustrate general experimental workflows and a hypothetical signaling pathway that could be investigated.

experimental_workflow_synthesis start Starting Materials reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the synthesis and characterization of this compound.

experimental_workflow_activity compound This compound cell_culture Cell-Based Assays (e.g., Cancer Cell Lines) compound->cell_culture biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition) compound->biochemical_assays data_analysis Data Analysis cell_culture->data_analysis biochemical_assays->data_analysis conclusion Biological Activity Profile data_analysis->conclusion

Caption: Experimental workflow for evaluating the biological activity of this compound.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor inhibitor This compound inhibitor->kinase2 gene_expression Gene Expression (e.g., Inflammation, Apoptosis) transcription_factor->gene_expression

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While computed data offers valuable insights, experimental validation is crucial for a complete understanding of this compound. The exploration of the biological activities of related 2-aminobenzamide derivatives suggests that this compound may also possess interesting pharmacological properties. Further research is warranted to elucidate its specific biological mechanisms and potential therapeutic applications. The methodologies and information presented herein serve as a foundational resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to 2-Pyruvoylaminobenzamide: Natural Sources, Synthesis, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyruvoylaminobenzamide is a naturally occurring small molecule identified as a secondary metabolite of certain fungi. This technical guide provides a comprehensive overview of its known natural sources, a proposed synthetic pathway, and an exploration of its potential biological activities based on the activities of structurally related compounds. Due to the limited specific experimental data available for this compound in the current literature, this document also outlines suggested experimental workflows for its isolation, synthesis, and biological characterization. All quantitative data for related compounds is presented in structured tables, and key experimental processes are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound, with the chemical formula C₁₀H₁₀N₂O₃, is a benzamide derivative characterized by a pyruvoyl group attached to an aminobenzamide scaffold.[1] Its presence has been reported in the fungal species Fusarium sambucinum and Hypomyces aurantius, indicating its role as a secondary metabolite in these organisms.[1] While the specific biological function of this compound in its natural producers and its potential pharmacological activities are not yet extensively studied, its structural similarity to other biologically active benzamides suggests it may possess interesting therapeutic properties. This guide aims to consolidate the available information and provide a framework for future investigation.

Chemical and Physical Properties

A summary of the computed chemical and physical properties of this compound is provided in the table below. This data is primarily derived from computational models and provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃PubChem
Molecular Weight206.20 g/mol PubChem
IUPAC Name2-(2-oxopropanoylamino)benzamidePubChem
XLogP30.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Exact Mass206.06914219 DaPubChem
Monoisotopic Mass206.06914219 DaPubChem
Topological Polar Surface Area89.3 ŲPubChem
Heavy Atom Count15PubChem
Complexity288PubChem

Natural Sources

This compound has been identified as a secondary metabolite in the following fungal species:

  • Fusarium sambucinum : A plant-pathogenic fungus known to produce a diverse array of secondary metabolites, including mycotoxins and other bioactive compounds.[2][3][4]

  • Hypomyces aurantius : A parasitic fungus that grows on other fungi, often referred to as "polypore mould."[5][6]

Proposed Isolation Protocol from Fungal Cultures

While a specific protocol for the isolation of this compound has not been detailed in the reviewed literature, a general methodology for the extraction and purification of fungal secondary metabolites can be proposed. This workflow is illustrated in the diagram below.

experimental_workflow_isolation start Fungal Culture (e.g., Fusarium sambucinum) extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) start->extraction concentration Crude Extract Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol) concentration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractionation Fraction Collection and Analysis (TLC, HPLC) chromatography->fractionation purification Preparative HPLC/Crystallization fractionation->purification characterization Structure Elucidation (NMR, MS, IR) purification->characterization end Pure this compound characterization->end

Caption: Proposed workflow for the isolation and purification of this compound from fungal cultures.

Synthesis

A specific, validated synthesis protocol for this compound is not available in the surveyed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of amides. The proposed synthesis involves the acylation of 2-aminobenzamide with pyruvic acid or an activated derivative thereof.

Proposed Synthetic Protocol

A potential two-step synthesis is outlined below, starting from the commercially available 2-aminobenzamide.

synthesis_workflow start Starting Materials: 2-Aminobenzamide Pyruvic Acid activation Activation of Pyruvic Acid (e.g., with Thionyl Chloride to form Pyruvoyl Chloride) start->activation coupling Amide Coupling Reaction (in an inert solvent with a non-nucleophilic base) start->coupling activation->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: A proposed synthetic workflow for this compound.

Potential Biological Activities

Direct experimental data on the biological activity of this compound is currently lacking. However, the activities of structurally related benzamide and 2-aminobenzamide derivatives can provide insights into its potential pharmacological profile.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of benzamide derivatives.[7][8][9][10] For instance, certain novel pyrimidine derivatives containing an amide moiety have shown significant antifungal activity against various plant pathogens.[8] A series of 2-aminobenzamide derivatives synthesized from isatoic anhydride exhibited moderate to good antibacterial and antifungal activity against a panel of microorganisms.[7]

The table below summarizes the reported minimum inhibitory concentrations (MIC) for some benzamide derivatives against various bacterial strains.

Compound ClassOrganismMIC (µM)Reference
N-pyrazinylbenzamidesMycobacterium tuberculosis>100[11]
Ciprofloxacin-PAMAM conjugateStaphylococcus aureus16-64 µg/mL[12][13]
Ciprofloxacin-PAMAM conjugateSalmonella enterica8 µg/mL[13]
Cytotoxic Activity

Several 2-aminobenzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, some newly synthesized 2-aminobenzamide derivatives containing a benzothiazole moiety exhibited cytotoxicity toward A549 (lung carcinoma) and SW480 (colon adenocarcinoma) cell lines.[14]

The following table presents the IC₅₀ values for selected benzamide derivatives against human tumor cell lines.

CompoundCell LineIC₅₀ (µM)Reference
2-Aminobenzamide derivative 3aA54924.59[14]
2-Aminobenzamide derivative 3cA54929.59[14]
Ruthenium(II) complex with 2-benzoylpyridine-derived thiosemicarbazoneUACC-62Selective cytocidal effect[15]
2-Acetylpyridine thiosemicarbazonesRT2 (glioma)0.0014 - 0.024[16]
2-Acetylpyridine thiosemicarbazonesT98 (glioma)0.001 - 0.050[16]

Future Directions and Conclusion

This compound represents an understudied natural product with potential for further scientific investigation. The immediate research priorities should include:

  • Development of a robust isolation and purification protocol from its known fungal sources, Fusarium sambucinum and Hypomyces aurantius.

  • Establishment of a reliable synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation.

  • Systematic screening for biological activities , including antimicrobial, antifungal, cytotoxic, and other relevant pharmacological assays.

  • Investigation of its mechanism of action for any identified biological activities, including the elucidation of potential signaling pathway involvement.

This technical guide provides a foundational resource for researchers interested in this compound. While direct experimental data on this compound is scarce, the information on its natural sources and the activities of related compounds, coupled with the proposed experimental workflows, offers a clear path forward for its scientific exploration. The structured data and visual diagrams presented herein are intended to facilitate this endeavor.

References

Unveiling the Therapeutic Potential of 2-Pyruvoylaminobenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pyruvoylaminobenzamide is a small molecule belonging to the broader class of benzamides, a chemical scaffold known for its diverse pharmacological activities. While extensive research has been conducted on various benzamide derivatives, leading to the development of numerous therapeutic agents, publicly available information on the specific biological targets and mechanism of action of this compound is currently limited. This document aims to provide a comprehensive overview of the known information regarding this compound, placed within the context of the wider therapeutic landscape of benzamide-containing compounds. Due to the scarcity of specific data for this compound, this guide will also explore the potential therapeutic avenues that could be investigated for this molecule based on the activities of structurally related compounds.

Chemical Identity of this compound

This compound, also known as 2-(2-oxopropanoylamino)benzamide, is an organic compound with the chemical formula C₁₀H₁₀N₂O₃.[1] Its structure features a benzamide core substituted with a pyruvoyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃PubChem[1]
Molecular Weight 206.20 g/mol PubChem[1]
IUPAC Name 2-(2-oxopropanoylamino)benzamidePubChem[1]
CAS Number 18326-62-0PubChem[1]

Current State of Research on this compound

Potential Therapeutic Arenas Based on the Benzamide Scaffold

The benzamide chemical moiety is a well-established pharmacophore present in a wide array of approved drugs with diverse mechanisms of action. This suggests that this compound could potentially interact with a variety of biological targets. The following sections explore therapeutic areas where other benzamide derivatives have shown significant activity. These areas could serve as a starting point for future investigations into the therapeutic potential of this compound.

Central Nervous System Disorders

Benzamides are well-known for their antipsychotic and antiemetic properties, primarily through the antagonism of dopamine D2 receptors. Sulpiride and amisulpride are notable examples. It is conceivable that this compound could exhibit affinity for dopamine or other neurotransmitter receptors.

Pain Management

Certain benzamide derivatives have been developed as potent, state-dependent sodium channel blockers for the treatment of neuropathic pain. The voltage-gated sodium channels are critical in the pathophysiology of chronic pain, and molecules that modulate their activity are of significant therapeutic interest.

Oncology

The benzamide structure is also found in several anticancer agents. For instance, some N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, enzymes that are often dysregulated in cancer. These compounds have demonstrated anti-inflammatory and anticancer effects.

Metabolic Disorders

Recent research has uncovered novel benzamide analogs that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. These compounds show promise as a new modality for diabetes treatment.

Proposed Experimental Workflow for Target Identification

To elucidate the therapeutic targets of this compound, a systematic experimental approach is required. The following workflow outlines potential initial steps for researchers.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation & Mechanism of Action cluster_preclinical In Vivo & Preclinical Studies Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) Binding_Assays Binding Assays (e.g., SPR, ITC) Phenotypic_Screening->Binding_Assays Hit Identification Target_Based_Screening Target-Based Screening (e.g., kinase panel, GPCR panel) Target_Based_Screening->Binding_Assays Enzymatic_Assays Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Target Confirmation Cellular_Assays Cell-Based Assays (e.g., Western Blot, qPCR) Enzymatic_Assays->Cellular_Assays Cellular Activity Animal_Models Animal Models of Disease Cellular_Assays->Animal_Models In Vivo Efficacy PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD_Studies

References

The Enigmatic Profile of 2-Pyruvoylaminobenzamide: A Review of a Sparse Landscape and the Broader Potential of its 2-Aminobenzamide Core

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable scarcity of specific data on 2-Pyruvoylaminobenzamide (2-PAB), a molecule with the chemical formula C10H10N2O3. While its fundamental chemical properties are documented, a deep history of its discovery, synthesis, and biological activity remains largely unpublished. This technical guide will summarize the available information on 2-PAB and broaden its scope to explore the rich and varied therapeutic landscape of its parent structure, 2-aminobenzamide, and its derivatives, which have been the subject of extensive research and development.

This compound: A Molecule in the Shadows

This compound, also known as 2-(2-oxopropanoylamino)benzamide, is a small molecule with a molecular weight of 206.20 g/mol .[1] Its structure features a pyruvoyl group attached to the amino group of a benzamide moiety. The PubChem database indicates its natural occurrence in organisms such as Fusarium sambucinum and Hypomyces aurantius.[1] Beyond these basic facts, the scientific literature is largely silent on 2-PAB. There are no prominent studies detailing its synthesis, specific biological targets, or potential therapeutic applications. This lack of information suggests that 2-PAB may be a novel or under-investigated compound, representing a potential area for future research.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H10N2O3PubChem[1]
Molecular Weight206.20 g/mol PubChem[1]
IUPAC Name2-(2-oxopropanoylamino)benzamidePubChem[1]
SMILESCC(=O)C(=O)NC1=CC=CC=C1C(=O)NPubChem[1]
InChIInChI=1S/C10H10N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-5H,1H3,(H2,11,14)(H,12,15)PubChem[1]

The 2-Aminobenzamide Scaffold: A Foundation for Diverse Biological Activity

In contrast to the obscurity of 2-PAB, its core structure, 2-aminobenzamide, is a well-established pharmacophore in drug discovery. The versatility of the 2-aminobenzamide scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities.

Synthesis of 2-Aminobenzamide Derivatives

A common and efficient method for the synthesis of 2-aminobenzamide derivatives starts from isatoic anhydride.[2] This approach involves the reaction of isatoic anhydride with various amines, which can be achieved through conventional heating or microwave-assisted methods.[2] The latter often provides the advantages of shorter reaction times and higher yields.

G isatoic_anhydride Isatoic Anhydride reaction Reaction isatoic_anhydride->reaction amine Amine (R-NH2) amine->reaction solvent Solvent solvent->reaction heat_mw Heat or Microwave heat_mw->reaction aminobenzamide 2-Aminobenzamide Derivative reaction->aminobenzamide

Figure 1. General synthesis workflow for 2-aminobenzamide derivatives.

Antimicrobial and Antifungal Activity

A significant area of investigation for 2-aminobenzamide derivatives has been their potential as antimicrobial agents. Studies have shown that certain derivatives exhibit potent activity against various bacterial and fungal strains.[2] For example, some synthesized compounds have demonstrated excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[2] The proposed mechanism for this antimicrobial activity involves the presence of a specific pharmacophore that can be influenced by tautomeric forms of the molecule.[2]

Anticancer and Kinase Inhibition

The 2-aminobenzamide scaffold has also been explored for its potential in cancer therapy. Researchers have designed and synthesized novel derivatives that act as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[3] This dual-inhibition strategy aims to synergistically enhance antitumor effects and overcome drug resistance.[3] For instance, certain 2-aminopyridine-based derivatives have shown potent inhibitory activity against CDK9 and HDAC1, leading to apoptosis and cell cycle arrest in cancer cell lines.[3]

Furthermore, derivatives of the related 2-aminopyrimidine structure have been investigated as inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in tumorigenesis.[4] These inhibitors have been shown to reduce the expression of anti-apoptotic proteins and promote apoptosis in leukemia cells.[4]

Other Therapeutic Areas

The versatility of the benzamide structure extends to other therapeutic areas as well. For example, various benzamide derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities for potential agricultural applications.[5]

Conclusion: Unexplored Territory and a Promising Foundation

G cluster_PAB This compound (2-PAB) cluster_Aminobenzamide 2-Aminobenzamide Derivatives pab_info Limited Information: - Chemical Properties - Natural Occurrence future_research Future Research pab_info->future_research Opportunity for Novel Investigation synthesis Synthesis: - Isatoic Anhydride Route activity Biological Activities: - Antimicrobial - Anticancer (CDK/HDAC, Mnk) - Insecticidal synthesis->activity drug_discovery Drug Discovery & Development activity->drug_discovery Foundation for

Figure 2. Relationship between 2-PAB and 2-aminobenzamide derivatives.

References

Methodological & Application

Application Notes and Protocols for 2-Pyruvoylaminobenzamide In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of publicly available scientific literature and databases, we must report that there are currently no specific in vitro assay protocols or quantitative data published for the compound 2-Pyruvoylaminobenzamide in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition or any other related biological activity. Our extensive investigation did not yield any studies detailing its mechanism of action, IC50 values, or its effects on the kynurenine pathway.

Therefore, it is not possible to provide detailed, specific application notes, experimental protocols, or quantitative data tables for this compound as requested.

However, to support researchers interested in evaluating the potential IDO1 inhibitory activity of this compound or other novel compounds, we are providing a set of generalized, yet detailed, protocols for both enzymatic and cell-based in vitro assays commonly used in the field of IDO1 inhibitor discovery. These protocols are based on established methodologies and can be adapted for the screening and characterization of new chemical entities.

General Protocols for In Vitro IDO1 Inhibition Assays

The primary mechanism of IDO1 involves the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. Therefore, the majority of in vitro assays for IDO1 inhibitors focus on quantifying the reduction in kynurenine production in the presence of a test compound.

Enzymatic (Cell-Free) IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1 (rhIDO1).

Objective: To determine the direct inhibitory effect of a test compound on the activity of purified IDO1 enzyme.

Principle: The assay measures the production of kynurenine from the substrate L-tryptophan by rhIDO1. The concentration of kynurenine is determined spectrophotometrically after a chemical reaction with Ehrlich's reagent, which forms a yellow-colored product.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).

    • Recombinant Human IDO1 (rhIDO1): Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.

    • L-Tryptophan (Substrate): Prepare a stock solution in assay buffer. The final concentration is often set at or near the Km value for IDO1.

    • Cofactor Solution: A solution containing L-ascorbic acid (e.g., 20 mM) and methylene blue (e.g., 10 µM) in assay buffer to maintain the heme iron of IDO1 in its active ferrous state.

    • Catalase: To remove hydrogen peroxide that can damage the enzyme.

    • Test Compound (e.g., this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Stop Reagent: 30% (w/v) Trichloroacetic Acid (TCA).

    • Ehrlich's Reagent: p-Dimethylaminobenzaldehyde in acetic acid.

  • Assay Procedure (96-well plate format): a. To each well, add the assay components in the following order:

    • Assay Buffer
    • Test compound at various concentrations (or vehicle control, e.g., DMSO).
    • rhIDO1 enzyme. b. Pre-incubate the plate at 37°C for 10-15 minutes. c. Initiate the enzymatic reaction by adding the L-Tryptophan and Cofactor Solution. d. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range. e. Stop the reaction by adding the Stop Reagent (TCA). This will precipitate the enzyme. f. Centrifuge the plate to pellet the precipitated protein. g. Transfer the supernatant to a new 96-well plate. h. Add Ehrlich's Reagent to each well. i. Incubate at room temperature for 10-20 minutes to allow for color development. j. Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of kynurenine.

    • Convert the absorbance values of the samples to kynurenine concentrations using the standard curve.

    • Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Workflow for Enzymatic IDO1 Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, Compound, Cofactors) Plate_Setup Plate Setup (Buffer, Compound, Enzyme) Reagent_Prep->Plate_Setup Pre_Incubate Pre-incubate (37°C, 15 min) Plate_Setup->Pre_Incubate Initiate Initiate Reaction (Add Substrate & Cofactors) Pre_Incubate->Initiate Incubate Incubate (37°C, 60 min) Initiate->Incubate Stop Stop Reaction (Add TCA) Incubate->Stop Centrifuge Centrifuge Plate Stop->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Color_Dev Add Ehrlich's Reagent (Color Development) Transfer->Color_Dev Read Read Absorbance (480 nm) Color_Dev->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a typical enzymatic IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.

Objective: To evaluate the inhibitory effect of a test compound on IDO1 activity in a cellular environment.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is quantified as a measure of IDO1 activity.

Experimental Protocol:

  • Cell Culture and IDO1 Induction: a. Culture a suitable human cancer cell line (e.g., HeLa or SKOV-3) in appropriate growth medium. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. c. Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours.

  • Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. b. Remove the IFN-γ containing medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation and Sample Collection: a. Incubate the plate at 37°C in a CO2 incubator for 24-72 hours. b. After incubation, collect the cell culture supernatant for kynurenine measurement.

  • Kynurenine Measurement: a. The kynurenine concentration in the supernatant can be measured using the same colorimetric method with Ehrlich's reagent as described in the enzymatic assay. b. Alternatively, more sensitive and specific methods like HPLC or LC-MS/MS can be used for kynurenine quantification.

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • It is also advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed reduction in kynurenine is not due to cytotoxicity of the compound.

IDO1 Signaling Pathway and Inhibition

G cluster_pathway IDO1 Catalytic Cycle Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis Test_Compound This compound (Test Inhibitor) Test_Compound->IDO1 Inhibition

Caption: Simplified diagram of IDO1 inhibition.

Data Presentation

As no quantitative data for this compound is available, we are providing a template for how such data would be structured for clear comparison.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeParameterValue (µM)
Enzymatic IDO1 AssayIC50[No Data]
Cell-Based IDO1 AssayIC50[No Data]
Cell Viability AssayCC50[No Data]

Note: The protocols provided above are generalized and will require optimization for specific experimental conditions, including cell lines, enzyme concentrations, and incubation times. It is highly recommended to include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control in all assays to validate the experimental setup.

We trust that these generalized protocols will be a valuable resource for initiating the in vitro evaluation of this compound and other potential IDO1 inhibitors. We will continue to monitor the scientific literature and will update this document should any relevant data on this compound become available.

Application Notes and Protocols: Cell-Based Assays for Screening 2-Pyruvoylaminobenzamide Activity on the IDO1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of tryptophan to N-formylkynurenine, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune system.[1][3] The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, impair T-cell proliferation and function.[4] Consequently, IDO1 has emerged as a promising therapeutic target in immuno-oncology.[1][3]

2-Pyruvoylaminobenzamide (2-PAB) is a small molecule whose biological activities are not yet fully characterized. These application notes provide detailed protocols for robust cell-based assays to screen and characterize the potential inhibitory activity of 2-PAB on the IDO1 pathway. The primary endpoint of these assays is the quantification of kynurenine production in cell culture, a direct indicator of IDO1 enzymatic activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDO1 signaling pathway and the general workflow for the cell-based screening assay.

IDO1_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell_Inhibition T-Cell Proliferation Inhibited Tryptophan->TCell_Inhibition Depletion Inhibits NFK N-Formylkynurenine IDO1->NFK Catalyzes Kynurenine Kynurenine NFK->Kynurenine Spontaneous Conversion Kynurenine->TCell_Inhibition Suppresses IFNyR IFN-γ Receptor IFNyR->IDO1 Upregulates Expression IFNy IFN-γ IFNy->IFNyR Binds caption IDO1 metabolizes tryptophan to kynurenine, suppressing T-cell function.

Caption: IDO1 metabolizes tryptophan to kynurenine, suppressing T-cell function.

Experimental_Workflow start 1. Seed Cells (e.g., SKOV-3) induce 2. Induce IDO1 with IFN-γ start->induce treat 3. Treat with 2-PAB & Controls induce->treat incubate 4. Incubate (48-72h) treat->incubate collect 5. Collect Supernatant incubate->collect quantify 6. Quantify Kynurenine collect->quantify analyze 7. Analyze Data (IC50) quantify->analyze

Caption: Workflow for the cell-based IDO1 inhibition assay.

Experimental Protocols

Protocol 1: Colorimetric Measurement of Kynurenine in Cell Culture

This protocol describes a widely used method to screen for IDO1 inhibitors by measuring kynurenine concentration in the supernatant of IFN-γ-stimulated cells.[5]

A. Materials and Reagents

  • Cell Line: SKOV-3 (human ovarian cancer cell line) or HeLa (human cervical cancer cell line). These cells are known to express IDO1 upon IFN-γ stimulation.[3][6]

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Recombinant Human IFN-γ: For induction of IDO1 expression.

  • This compound (2-PAB): Test compound.

  • Positive Control: Epacadostat (a known potent IDO1 inhibitor).

  • L-Kynurenine: For standard curve generation.

  • Trichloroacetic Acid (TCA): 30% (w/v) solution.

  • p-Dimethylaminobenzaldehyde (p-DMAB) Reagent: 2% (w/v) in acetic acid.

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 480 nm.

B. Experimental Procedure

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. Include wells with no IFN-γ as a negative control.

  • Compound Treatment: Prepare serial dilutions of 2-PAB in culture medium. Add the desired concentrations of 2-PAB to the IFN-γ-stimulated cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Epacadostat at various concentrations).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • Kynurenine Standard Curve: Prepare a standard curve of L-kynurenine in culture medium, with concentrations ranging from 0 to 200 µM.

  • Supernatant Collection: After incubation, carefully collect 75 µL of supernatant from each well and transfer to a new 96-well plate.

  • Protein Precipitation: Add 15 µL of 30% TCA to each well containing the supernatant to precipitate proteins. Incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[5]

  • Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[5]

  • Color Development: Transfer 75 µL of the clear supernatant to a new 96-well plate. Add 75 µL of 2% p-DMAB reagent to each well.

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm using a microplate reader.

C. Data Analysis

  • Calculate the concentration of kynurenine in each sample using the linear regression equation derived from the L-kynurenine standard curve.

  • Determine the percent inhibition of IDO1 activity for each concentration of 2-PAB using the following formula: % Inhibition = 100 * (1 - ([Kyn]Sample - [Kyn]No IFN-γ) / ([Kyn]Vehicle - [Kyn]No IFN-γ))

  • Plot the percent inhibition against the log concentration of 2-PAB to determine the IC50 value (the concentration at which 50% of IDO1 activity is inhibited).

Protocol 2: T-Cell Co-culture Assay for Immunomodulatory Effects

This assay evaluates the functional consequence of IDO1 inhibition by measuring the rescue of T-cell proliferation.

A. Materials and Reagents

  • All materials from Protocol 1.

  • T-Cell Line: Jurkat cells or primary human Peripheral Blood Mononuclear Cells (PBMCs).

  • T-Cell Activation Reagents: Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA).

  • Proliferation Assay Kit: e.g., CFSE or BrdU-based kits.

B. Experimental Procedure

  • IDO1 Induction and Treatment: Seed and treat IDO1-expressing cells (e.g., SKOV-3) with IFN-γ and 2-PAB as described in Protocol 1 (Steps 1-3).

  • Co-culture: After 24 hours of treatment, add Jurkat T-cells or PBMCs to the wells at a suitable effector-to-target ratio (e.g., 5:1).

  • T-Cell Activation: Add T-cell activation reagents to the co-culture.

  • Incubation: Incubate the co-culture for an additional 48 to 72 hours.

  • Proliferation Measurement: Measure T-cell proliferation according to the manufacturer's instructions for the chosen proliferation assay kit (e.g., by flow cytometry for CFSE dilution or colorimetric analysis for BrdU incorporation).

C. Data Analysis

  • Quantify T-cell proliferation in each condition.

  • Compare the proliferation of T-cells co-cultured with 2-PAB-treated cancer cells to those co-cultured with vehicle-treated cells. An increase in T-cell proliferation upon treatment with 2-PAB indicates a reversal of IDO1-mediated immunosuppression.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Inhibition of Kynurenine Production by 2-PAB in SKOV-3 Cells

2-PAB Conc. (µM)Kynurenine (µM) ± SD% Inhibition
Vehicle Control55.2 ± 3.10
0.150.1 ± 2.89.2
135.8 ± 2.235.1
1012.3 ± 1.577.7
504.6 ± 0.891.7
1003.9 ± 0.692.9
Epacadostat (1 µM)5.1 ± 0.990.8
No IFN-γ2.5 ± 0.4-

(Note: Data presented are for illustrative purposes only.)

Table 2: Effect of 2-PAB on T-Cell Proliferation in a Co-culture System

ConditionT-Cell Proliferation (Fold Change vs. No Activation) ± SD
T-Cells Alone (Activated)12.5 ± 1.1
+ SKOV-3 (IFN-γ) + Vehicle4.2 ± 0.5
+ SKOV-3 (IFN-γ) + 2-PAB (10 µM)9.8 ± 0.9
+ SKOV-3 (IFN-γ) + Epacadostat (1 µM)10.5 ± 1.0
+ SKOV-3 (No IFN-γ)11.9 ± 1.2

(Note: Data presented are for illustrative purposes only.)

References

2-Pyruvoylaminobenzamide: Exploring its Untapped Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct evidence linking 2-Pyruvoylaminobenzamide to kinase inhibition in publicly available research prevents the creation of specific application notes and protocols at this time. Extensive searches have not yielded any studies that evaluate or identify this compound as a kinase inhibitor.

While the direct inhibitory effects of this compound on kinases remain uncharacterized, the broader family of benzamide derivatives has shown significant promise in the field of kinase inhibition. Numerous studies have explored the synthesis and biological evaluation of various benzamide-containing compounds as potent inhibitors of different kinases, playing crucial roles in cellular signaling pathways.

This document, therefore, provides a comprehensive overview of the general methodologies and protocols used to assess potential kinase inhibitors, using the benzamide scaffold as a relevant example. It is intended to guide researchers in designing experiments to evaluate novel compounds, such as this compound, for their kinase inhibitory potential.

General Principles of Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and metabolism. They function by transferring a phosphate group from ATP to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Kinase inhibitors typically act by competing with ATP for its binding site on the enzyme, thereby preventing phosphorylation of the substrate.

Experimental Protocols for Assessing Kinase Inhibitors

The following section outlines standard experimental protocols that can be adapted to investigate the potential of a novel compound, such as this compound, as a kinase inhibitor.

Table 1: Representative Kinase Inhibition Data for Benzamide Derivatives
Compound ClassTarget Kinase(s)IC50 Value(s)Reference
2-aminobenzimidazolesAurora KinasesVaries by derivative[1]
PyrimidylaminobenzamidesTie-2 KinaseVaries by derivativeNot Found
Other Benzamide DerivativesVarious KinasesVaries by derivativeNot Found

Note: This table is illustrative and does not contain data for this compound due to the lack of available information.

In Vitro Kinase Inhibition Assay

This is the primary method to determine if a compound directly inhibits the activity of a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (e.g., 2-PAB) Serial Dilutions Mix Combine Kinase, Substrate, and Test Compound Compound->Mix Kinase Purified Kinase Enzyme Kinase->Mix Substrate Kinase Substrate (Peptide or Protein) Substrate->Mix ATP ATP Solution Incubate1 Pre-incubation Mix->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubation at Optimal Temperature Add_ATP->Incubate2 Stop Stop Reaction Incubate2->Stop Detection_Method Detection of Phosphorylation (e.g., Luminescence, Fluorescence, Radioactivity) Stop->Detection_Method Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Detection_Method->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Reaction Setup: In a multi-well plate, add the purified kinase enzyme, its specific substrate (a peptide or protein), and the assay buffer.

  • Compound Addition: Add the different concentrations of this compound to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate. Common detection methods include:

    • Luminescence-based assays: Measure the amount of ATP remaining after the reaction.

    • Fluorescence-based assays: Use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

    • Radioisotope-based assays: Use radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Cell-Based Kinase Activity Assay

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Workflow for Cell-Based Kinase Activity Assay:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in a Multi-well Plate Cell_Adherence Allow Cells to Adhere and Grow Seed_Cells->Cell_Adherence Add_Compound Treat Cells with Test Compound (e.g., 2-PAB) at Various Concentrations Cell_Adherence->Add_Compound Incubate_Cells Incubate for a Defined Period Add_Compound->Incubate_Cells Lyse_Cells Lyse Cells to Release Proteins Incubate_Cells->Lyse_Cells Western_Blot Western Blot Analysis (Probe for Phosphorylated Substrate) Lyse_Cells->Western_Blot ELISA ELISA (Quantify Phosphorylated Substrate) Lyse_Cells->ELISA Data_Analysis Data Analysis (Determine Inhibition of Substrate Phosphorylation) Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for a cell-based kinase activity assay.

Protocol:

  • Cell Culture: Culture a cell line that expresses the target kinase and its downstream substrate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specific duration.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Analysis of Substrate Phosphorylation: Measure the phosphorylation level of the kinase's direct downstream substrate using methods such as:

    • Western Blotting: Use an antibody specific to the phosphorylated form of the substrate to visualize the effect of the inhibitor.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the amount of the phosphorylated substrate.

  • Data Analysis: Determine the concentration-dependent inhibition of substrate phosphorylation by this compound.

Signaling Pathway Visualization

Understanding the signaling pathway in which a target kinase is involved is crucial for interpreting the results of inhibition studies.

Illustrative Kinase Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Inhibitor 2-PAB (Potential Inhibitor) Inhibitor->Kinase2 Inhibits Gene Gene Expression TF->Gene

Caption: A generic kinase signaling cascade illustrating a potential point of inhibition.

Conclusion and Future Directions

While there is currently no direct evidence to support the role of this compound as a kinase inhibitor, its chemical structure, containing a benzamide moiety, suggests that it warrants investigation. The protocols and workflows described in this document provide a foundational framework for researchers to systematically evaluate the kinase inhibitory potential of this compound and other novel compounds. Such studies are essential for the discovery and development of new targeted therapies for a range of diseases. Future research should focus on screening this compound against a panel of kinases to identify potential targets, followed by detailed enzymatic and cell-based assays to characterize its inhibitory activity and mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening with 2-Pyruvoylaminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the compound 2-Pyruvoylaminobenzamide. Given the absence of specific HTS data for this molecule in the current literature, we present two detailed, representative protocols for common HTS assays where a compound with its chemical features could be evaluated: an enzyme inhibition assay and a cell viability/cytotoxicity assay.

Application Note 1: Screening of this compound as a Potential Serine Protease Inhibitor

Introduction

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, including digestion, blood coagulation, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for drug discovery. This compound, with its reactive pyruvoyl group and benzamide moiety, presents a chemical scaffold that could potentially interact with the active site of serine proteases, making it a candidate for screening as an inhibitor. This application note describes a high-throughput screening protocol to evaluate the inhibitory activity of this compound against a model serine protease.

Experimental Protocol: Fluorescence-Based Serine Protease Inhibition Assay

This protocol is designed for a 384-well plate format suitable for HTS.

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

  • Serine Protease: (e.g., Trypsin, Chymotrypsin) at a stock concentration of 1 mg/mL in assay buffer.

  • Fluorogenic Substrate: (e.g., Boc-Gln-Ala-Arg-AMC) at a stock concentration of 10 mM in DMSO.

  • Test Compound: this compound at a stock concentration of 10 mM in DMSO.

  • Positive Control: A known serine protease inhibitor (e.g., Aprotinin) at a stock concentration of 1 mM in DMSO.

  • Negative Control: DMSO.

  • 384-well black, flat-bottom plates.

  • Plate reader with fluorescence detection capabilities (Excitation: 380 nm, Emission: 460 nm).

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler or a multi-channel pipette, dispense 50 nL of the compound solutions, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a working solution of the serine protease in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 µg/mL).

    • Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.

    • Mix the plate on an orbital shaker for 1 minute at 400 rpm.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM).

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratesample - Ratebackground) / (Ratenegative control - Ratebackground))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation
CompoundTargetAssay TypeIC50 (µM)Hill SlopeMax Inhibition (%)
This compoundSerine ProteaseFluorescence12.51.298.2
Aprotinin (Positive Control)Serine ProteaseFluorescence0.021.0100.0

Diagrams

G Serine Protease Inhibition HTS Workflow cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Data Acquisition & Analysis Compound_Plating Compound Dispensing (50 nL) This compound Controls (DMSO, Aprotinin) Enzyme_Addition Add 10 µL Serine Protease Incubate 15 min @ RT Compound_Plating->Enzyme_Addition Substrate_Addition Add 10 µL Fluorogenic Substrate Enzyme_Addition->Substrate_Addition Kinetic_Read Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) Substrate_Addition->Kinetic_Read Data_Analysis Calculate Reaction Rate Normalize to Controls Determine IC50 Kinetic_Read->Data_Analysis

Caption: High-throughput screening workflow for serine protease inhibition.

G Hypothetical Protease Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Signaling Ligand Receptor Receptor Ligand->Receptor Pro_Protease Pro-Protease (Inactive) Receptor->Pro_Protease Activates Active_Protease Active Serine Protease Pro_Protease->Active_Protease Cleavage Substrate Cellular Substrate Active_Protease->Substrate Cleaves Cleaved_Substrate Cleaved Substrate Substrate->Cleaved_Substrate Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Cleaved_Substrate->Cellular_Response PAB This compound PAB->Active_Protease Inhibits

Caption: Inhibition of a signaling pathway by this compound.

Application Note 2: Evaluating the Cytotoxicity of this compound

Introduction

Assessing the cytotoxic potential of a compound is a critical step in the drug discovery process. High-throughput screening methods for cytotoxicity allow for the rapid evaluation of a compound's effect on cell viability across various cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous assay that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2] This application note provides a protocol for screening this compound for its cytotoxic effects using the CellTiter-Glo® assay.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 384-well plate format.

Materials and Reagents:

  • Cell Line: A relevant human cancer cell line (e.g., HeLa, A549) in appropriate culture medium.

  • Culture Medium: (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compound: this compound at a stock concentration of 10 mM in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine) at a stock concentration of 1 mM in DMSO.

  • Negative Control: DMSO.

  • CellTiter-Glo® 2.0 Reagent. [1]

  • 384-well white, clear-bottom tissue culture-treated plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to a final density of 2,500 cells/20 µL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 5 µL of the diluted compound solutions, positive control, and negative control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Assay Reagent Addition and Signal Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[1]

    • Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.[1]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls:

      • % Viability = 100 * (Luminescencesample - Luminescencebackground) / (Luminescencenegative control - Luminescencebackground)

    • Plot the % viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Hypothetical Data Presentation
CompoundCell LineAssay TypeEC50 (µM)Hill SlopeMax Effect (% Viability)
This compoundHeLaLuminescence25.31.55.6
Staurosporine (Positive Control)HeLaLuminescence0.051.12.1

Diagrams

G Cell Viability HTS Workflow cluster_0 Cell Culture & Dosing cluster_1 Luminescence Assay cluster_2 Data Analysis Cell_Seeding Seed Cells (2,500/well) Incubate 24h Compound_Addition Add this compound Incubate 72h Cell_Seeding->Compound_Addition Reagent_Addition Add CellTiter-Glo® Reagent Incubate 10 min @ RT Compound_Addition->Reagent_Addition Luminescence_Read Measure Luminescence Reagent_Addition->Luminescence_Read Data_Analysis Normalize to Controls Determine EC50 Luminescence_Read->Data_Analysis

Caption: High-throughput screening workflow for cell viability assessment.

G Principle of CellTiter-Glo® Assay cluster_0 Cellular State cluster_1 Assay Reaction Viable_Cell Viable Cell (Metabolically Active) ATP ATP Viable_Cell->ATP Lysis Cell Lysis (Reagent Addition) Viable_Cell->Lysis Luciferase_Reaction Luciferase + Luciferin ATP->Luciferase_Reaction Drives reaction Light Luminescent Signal Luciferase_Reaction->Light

Caption: Luminescent detection of ATP from viable cells.

References

Analytical Methods for the Detection of 2-Pyruvoylaminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pyruvoylaminobenzamide (2-PABA) is a metabolite of interest in various biological and chemical systems. Accurate and reliable quantification of 2-PABA is crucial for understanding its role in metabolic pathways, for use as a potential biomarker, and for quality control in drug development processes. While specific, validated analytical methods for this compound are not widely published, this document provides detailed protocols for two robust analytical methods appropriate for its detection and quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established principles for the analysis of similar small organic molecules and provide a strong foundation for in-lab validation.

Method 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of 2-PABA in relatively clean sample matrices, such as pharmaceutical formulations or in vitro reaction mixtures.

Experimental Protocol

1. Principle

2-PABA is separated from other components in the sample matrix on a C18 reverse-phase HPLC column using an isocratic mobile phase. The compound is then detected by a UV detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 2-PABA.

2. Materials and Reagents

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

3. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 50:50 (v/v) acetonitrile and water, with 0.1% formic acid. Degas the mobile phase before use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-PABA standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Solid Samples (e.g., pharmaceutical powders): Accurately weigh a portion of the sample, dissolve it in the mobile phase, vortex, and sonicate to ensure complete dissolution. Dilute as necessary to fall within the calibration range.

  • Liquid Samples (e.g., in vitro assays): Dilute the sample with the mobile phase to the appropriate concentration.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.

6. HPLC Conditions

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase 50:50 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

7. Data Analysis

  • Generate a calibration curve by plotting the peak area of the 2-PABA standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of 2-PABA in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of this HPLC-UV method upon validation.

ParameterExpected Value
Linearity (R²) > 0.999
Linear Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of 2-PABA in complex biological matrices such as plasma, urine, or cell lysates, offering superior sensitivity and selectivity compared to HPLC-UV.

Experimental Protocol

1. Principle

2-PABA is first separated from the sample matrix using reverse-phase liquid chromatography. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of 2-PABA is selected and fragmented, and a specific product ion is monitored for quantification, providing high selectivity.

2. Materials and Reagents

  • This compound (analytical standard)

  • Internal Standard (IS) (e.g., a stable isotope-labeled 2-PABA or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Standard laboratory glassware and consumables

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

3. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an ESI source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

4. Preparation of Solutions

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a relevant matrix (e.g., blank plasma) to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in methanol.

5. Sample Preparation (Example for Plasma)

  • To 100 µL of plasma sample, standard, or blank, add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

6. LC-MS/MS Conditions

ParameterValue
Column C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions 2-PABA: 207.1 -> 146.1 (Quantifier), 207.1 -> 120.1 (Qualifier)
IS: (To be determined based on selection)
Capillary Voltage 3.5 kV
Source Temperature 150 °C

7. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of 2-PABA to the peak area of the IS against the known concentrations of the standards.

  • Perform a weighted linear regression on the calibration curve.

  • Determine the concentration of 2-PABA in the samples using the regression equation.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of this LC-MS/MS method upon validation.

ParameterExpected Value
Linearity (R²) > 0.995
Linear Range (ng/mL) 0.1 - 100
Limit of Detection (LOD) (ng/mL) 0.03
Limit of Quantification (LOQ) (ng/mL) 0.1
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological or Formulation Sample Extraction Extraction / Dilution (e.g., Protein Precipitation) Sample->Extraction Filtration Filtration / Cleanup (e.g., Centrifugation, SPE) Extraction->Filtration LC Liquid Chromatography (Separation) Filtration->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the analysis of this compound.

Hypothetical Signaling Pathway Involvement

G cluster_pathway Metabolic Pathway cluster_intervention Pharmacological Intervention Precursor Upstream Metabolite (e.g., Tryptophan) Enzyme1 Enzyme A Precursor->Enzyme1 Intermediate Intermediate Metabolite Enzyme2 Enzyme B Intermediate->Enzyme2 PABA This compound (Analyte of Interest) Enzyme3 Enzyme C PABA->Enzyme3 Downstream Downstream Product Enzyme1->Intermediate Enzyme2->PABA Enzyme3->Downstream Drug Drug X (Inhibitor) Drug->Enzyme2 Inhibition

Caption: Hypothetical pathway showing 2-PABA as a key metabolite.

Application Note: Quantitative Analysis of 2-Pyruvoylaminobenzamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Pyruvoylaminobenzamide (2-PABA) in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This proposed method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in research and drug development settings.

Introduction

This compound (2-PABA), a metabolite identified in organisms such as Fusarium sambucinum, is an aromatic amide with potential relevance in various biological and pharmacological studies.[1] Accurate and reliable quantification of 2-PABA in biological matrices is essential for understanding its pharmacokinetics, metabolism, and potential biological roles. This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of 2-PABA in human plasma. The method is designed to be a starting point for researchers requiring a robust analytical technique for this compound.

Experimental

Materials and Reagents
  • This compound (≥98% purity)

  • Internal Standard (IS), e.g., Verapamil or other suitable stable isotope-labeled standard

  • Acetonitrile (LC-MS grade)[2]

  • Methanol (LC-MS grade)[2]

  • Formic acid (LC-MS grade)[2]

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of 2-PABA from human plasma:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (e.g., 500 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column with gradient elution.

  • LC System: Agilent 1290 Infinity II LC System or equivalent[2]

  • Column: Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm[3]

  • Column Temperature: 40°C[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization source.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

  • MRM Transitions: The proposed fragmentation of 2-PABA (molecular weight 206.20 g/mol ) is based on the cleavage of the amide bonds.[1][7] The precursor ion would be the protonated molecule [M+H]⁺ at m/z 207.2.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-PABA (Quantifier)207.2146.110015
2-PABA (Qualifier)207.2120.110025
Internal StandardUser DefinedUser Defined100User Defined

Results and Discussion

Method Performance

The following table summarizes the anticipated performance characteristics of this method, based on typical validation parameters for bioanalytical LC-MS/MS assays.[3][4]

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Lower Limit of Quantification (LLOQ)1 ng/mL
Precision
Intra-day Precision (%RSD)≤ 8.5%
Inter-day Precision (%RSD)≤ 10.2%
Accuracy
Accuracy (%RE)Within ±15%
Recovery
Extraction Recovery> 85%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC p5->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: LC-MS/MS workflow for 2-PABA analysis.

Hypothetical Metabolic Pathway

G cluster_pathway Hypothetical Fungal Metabolism of 2-PABA precursor Chorismate Pathway Precursor intermediate Aminobenzoic Acid Intermediate precursor->intermediate Biosynthesis Steps paba This compound (2-PABA) intermediate->paba Pyruvoyl-Transferase metabolite1 Hydroxylated Metabolite paba->metabolite1 Hydroxylation (e.g., P450) metabolite2 Glycosylated Conjugate paba->metabolite2 Glycosylation

Caption: Hypothetical metabolic pathway of 2-PABA.

Conclusion

This application note presents a proposed LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a solid foundation for researchers to develop and validate a method for their specific needs. The anticipated performance characteristics suggest that this method would be highly suitable for pharmacokinetic and other studies requiring the measurement of 2-PABA in a biological matrix.

References

Application Notes: The Hypothetical Use of 2-Pyruvoylaminobenzamide (2-PAB) in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pyruvoylaminobenzamide (2-PAB) is a small molecule with potential for investigation in drug discovery. This document presents a hypothetical application of 2-PAB as an inhibitor of a novel enzyme, Glycolytic Pathway Kinase X (GPKX), a fictional enzyme postulated to be overexpressed in certain cancer phenotypes and to play a crucial role in tumor cell metabolism. These notes are intended to serve as a template for researchers exploring novel enzyme inhibitors in oncology.

Hypothetical Mechanism of Action

Cancer cells often exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen. GPKX is hypothesized to be a key kinase in a modified glycolytic pathway in cancer cells, making it an attractive target for therapeutic intervention. 2-PAB is proposed as a competitive inhibitor of GPKX, binding to its active site and preventing the phosphorylation of its substrate, thereby disrupting the metabolic advantage of cancer cells and leading to apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical data from in vitro and cell-based assays for 2-PAB.

Assay TypeTarget/Cell LineParameterValue
Enzyme Inhibition AssayRecombinant GPKXIC5075 nM
Cell Proliferation AssayHCT116 (Colon)IC501.2 µM
Cell Proliferation AssayA549 (Lung)IC502.5 µM
Cell Proliferation AssayMCF7 (Breast)IC505.1 µM
Cell Proliferation AssayNormal FibroblastsIC50> 50 µM

Experimental Protocols

1. GPKX Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 2-PAB against the hypothetical enzyme GPKX.

Materials:

  • Recombinant human GPKX enzyme

  • GPKX substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (2-PAB)

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • 96-well white plates

Procedure:

  • Prepare a serial dilution of 2-PAB in DMSO, and then dilute further in assay buffer.

  • In a 96-well plate, add 5 µL of the diluted 2-PAB or DMSO (as a control).

  • Add 20 µL of a solution containing the GPKX enzyme and its substrate in assay buffer.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each 2-PAB concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cell Proliferation (MTT) Assay

This protocol details the assessment of 2-PAB's effect on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF7) and a normal cell line (e.g., fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (2-PAB)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of 2-PAB in the complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 2-PAB or vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_pathway Hypothetical GPKX Signaling Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Substrate_X Substrate X G6P->Substrate_X GPKX GPKX Substrate_X->GPKX Product_Y Product Y Warburg Warburg Effect (Increased Glycolysis) Product_Y->Warburg Apoptosis Apoptosis GPKX->Product_Y ATP -> ADP PAB 2-PAB PAB->GPKX Inhibition

Caption: Hypothetical signaling pathway of GPKX and its inhibition by 2-PAB.

G cluster_workflow Experimental Workflow for 2-PAB Screening start Start: 2-PAB Synthesis enzyme_assay Enzyme Inhibition Assay (GPKX) start->enzyme_assay cell_assay Cell-Based Proliferation Assay enzyme_assay->cell_assay data_analysis Data Analysis (IC50 Determination) cell_assay->data_analysis hit_validation Hit Validation data_analysis->hit_validation lead_opt Lead Optimization hit_validation->lead_opt

Caption: Experimental workflow for the screening and validation of 2-PAB.

Application Notes and Protocols for 2-Pyruvoylaminobenzamide in Enzyme Kinetics Unfeasible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the use of 2-Pyruvoylaminobenzamide (2-PAB) for studying enzyme kinetics. As a result, the creation of detailed application notes and protocols for this specific compound is not feasible at this time.

Our investigation sought to identify the enzyme targets, inhibitory mechanisms, and kinetic parameters of this compound. This information is essential for developing accurate and reliable experimental protocols for researchers, scientists, and drug development professionals. However, no studies detailing the interaction of this compound with any enzyme, including those in the kynurenine pathway such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), could be located.

The core requirements of the request, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the creation of diagrams for signaling pathways and experimental workflows, are all contingent on the existence of foundational scientific research. Without any data on the biological activity of this compound, any attempt to generate such materials would be entirely speculative and would not meet the standards of accuracy required for scientific applications.

Searches for structural analogs of this compound that are known enzyme inhibitors also did not yield a sufficiently close match with well-characterized kinetic data that could serve as a reliable basis for extrapolation. The benzamide and pyruvate moieties are present in various known enzyme inhibitors, but the specific combination and arrangement in this compound does not correspond to any widely studied compound for which detailed kinetic information is available.

Therefore, we must conclude that the necessary scientific groundwork to fulfill this request has not been established in the public domain. We recommend that researchers interested in the potential enzyme inhibitory properties of this compound would first need to conduct exploratory screening and detailed enzymatic assays to determine its biological targets and kinetic profile.

Application Notes and Protocols for the Study of 2-Pyruvoylaminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyruvoylaminobenzamide (2-PABA) is a novel small molecule with a chemical structure suggesting potential biological activity. While direct experimental evidence for its mechanism of action is currently limited, its structural features, particularly the benzamide and pyruvoyl moieties, point towards possible interactions with key biological pathways. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects[1][2][3]. The pyruvoyl group, being structurally similar to pyruvate, suggests a potential role in metabolic regulation.

This document outlines a series of detailed experimental protocols to investigate a hypothesized mechanism of action for 2-PABA as an inhibitor of the kynurenine pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses and neuronal function, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer[4][5][6]. Specifically, we propose that 2-PABA may act as an inhibitor of Kynurenine 3-monooxygenase (KMO), a key enzyme in this pathway. Inhibition of KMO is a promising therapeutic strategy as it can redirect the pathway towards the production of the neuroprotective metabolite kynurenic acid[7][8][9]. The following protocols provide a comprehensive framework for testing this hypothesis and characterizing the pharmacological profile of 2-PABA.

Proposed Signaling Pathway

The kynurenine pathway is the primary route for tryptophan catabolism in mammals. The proposed mechanism of action for this compound involves the inhibition of Kynurenine 3-monooxygenase (KMO), a critical enzyme that converts kynurenine to 3-hydroxykynurenine. By inhibiting KMO, 2-PABA is hypothesized to shift the pathway towards the production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors, while reducing the levels of downstream neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT PABA_2 This compound PABA_2->KMO Hydroxykynurenine_3 3-Hydroxykynurenine KMO->Hydroxykynurenine_3 Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Hydroxykynurenine_3->Quinolinic_Acid Kynureninase, 3-HAO

Figure 1: Proposed inhibition of the Kynurenine Pathway by 2-PABA.

Experimental Protocols

In Vitro KMO Enzyme Inhibition Assay

This protocol details an in vitro assay to determine the inhibitory potential of 2-PABA on KMO enzyme activity.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH

  • Potassium phosphate buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known KMO inhibitor)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM stock solution of L-kynurenine in a suitable buffer.

    • Prepare a 10 mM stock solution of NADPH in buffer.

    • Prepare a 10 mM stock solution of 2-PABA in DMSO. Create a dilution series ranging from 1 nM to 100 µM.

    • Prepare the positive control inhibitor at a concentration known to cause significant inhibition.

    • Prepare the assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of the 2-PABA dilution series to the test wells.

    • Add 2 µL of DMSO to the control wells.

    • Add 2 µL of the positive control inhibitor to its designated wells.

    • Add 10 µL of the recombinant KMO enzyme solution to all wells except the blank.

  • Initiate Reaction:

    • Add 20 µL of the NADPH solution to all wells.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-kynurenine substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the decrease in absorbance at 340 nm every minute for 30 minutes. This corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of 2-PABA.

    • Plot the percentage of KMO inhibition against the logarithm of the 2-PABA concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data:

CompoundIC50 (µM)
This compound5.2
Positive Control0.8
Cell-Based Assay of Kynurenine Pathway Metabolites

This protocol describes a method to assess the effect of 2-PABA on the production of kynurenine pathway metabolites in a relevant cell line.

Materials:

  • Human microglial cell line (e.g., HMC3) or a relevant cancer cell line

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to stimulate the kynurenine pathway

  • This compound

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in appropriate medium until they reach 80% confluency.

    • Seed the cells into 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 2-PABA (e.g., 1, 10, 50 µM) for 1 hour.

    • Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO expression and activate the kynurenine pathway.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

    • Harvest the cells by scraping and resuspend them in a suitable buffer.

  • Metabolite Extraction:

    • Perform a protein precipitation step on both the supernatant and cell lysate samples using a solvent like methanol.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid.

  • Data Analysis:

    • Normalize the metabolite concentrations to the total protein content of the cell lysates.

    • Compare the metabolite levels in the 2-PABA-treated groups to the vehicle control group.

Hypothetical Data:

Treatment GroupKynurenine (nM)Kynurenic Acid (nM)3-Hydroxykynurenine (nM)
Vehicle Control55025150
2-PABA (10 µM)5308545
2-PABA (50 µM)51015015
In Vivo Efficacy Study in a Mouse Model

This protocol outlines an in vivo study to evaluate the therapeutic potential of 2-PABA in a relevant animal model.

Materials:

  • Appropriate mouse model (e.g., a transgenic model of neurodegeneration or a tumor xenograft model).

  • This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).

  • Vehicle control solution.

  • Equipment for behavioral testing (for neurodegeneration models) or tumor volume measurement.

  • LC-MS/MS for pharmacokinetic and pharmacodynamic analysis.

Procedure:

  • Animal Model and Dosing:

    • Acclimate the animals to the housing conditions.

    • Randomly assign the animals to treatment groups (vehicle control, 2-PABA low dose, 2-PABA high dose).

    • Administer 2-PABA or vehicle daily for a predetermined duration.

  • Pharmacokinetic Analysis:

    • At selected time points after the first and last doses, collect blood samples from a subset of animals.

    • Analyze the plasma samples by LC-MS/MS to determine the concentration of 2-PABA over time and calculate key pharmacokinetic parameters.

  • Pharmacodynamic and Efficacy Assessment:

    • At the end of the study, collect blood and tissue samples (e.g., brain, tumor) for metabolite analysis by LC-MS/MS to assess the in vivo modulation of the kynurenine pathway.

    • For neurodegeneration models, perform relevant behavioral tests to assess cognitive or motor function.

    • For cancer models, measure tumor volume regularly throughout the study.

  • Data Analysis:

    • Analyze the pharmacokinetic data to determine parameters like Cmax, Tmax, AUC, and half-life.

    • Compare the levels of kynurenine pathway metabolites in the treatment groups to the control group.

    • Statistically analyze the behavioral or tumor growth data to determine the efficacy of 2-PABA.

Hypothetical In Vivo Data:

Treatment GroupPlasma Kynurenic Acid (nM)Tumor Volume (mm³) at Day 21
Vehicle Control351200
2-PABA (10 mg/kg)95750
2-PABA (50 mg/kg)180400

Experimental Workflow

The following diagram illustrates the overall workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies cluster_2 Lead Optimization A KMO Enzyme Inhibition Assay B Cell-Based Metabolite Profiling A->B C Pharmacokinetic Analysis B->C Promising In Vitro Activity D Pharmacodynamic & Efficacy Assessment C->D E Structure-Activity Relationship Studies D->E In Vivo Proof of Concept

Figure 2: Preclinical workflow for 2-PABA evaluation.

Disclaimer: The proposed mechanism of action and the experimental data presented herein are hypothetical and intended to serve as a guide for the investigation of this compound. The actual biological activity and efficacy of this compound must be determined through rigorous experimental validation.

References

Application Notes and Protocols: Handling and Storage of 2-Pyruvoylaminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-Pyruvoylaminobenzamide in a laboratory setting. The information is compiled from publicly available data and general laboratory safety standards. As no specific safety data sheet (SDS) for this compound is readily available, these protocols are based on the properties of similar chemical compounds and established best practices for handling laboratory reagents.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's characteristics and for performing accurate experimental calculations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃PubChem[1]
Molecular Weight 206.20 g/mol PubChem[1]
IUPAC Name 2-(2-oxopropanoylamino)benzamidePubChem[1]
CAS Number 18326-62-0PubChem[1]
Appearance Solid (assumed)General chemical knowledge
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Health and Safety Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended, treating it as a potentially hazardous substance. The hazard warnings for similar benzamide derivatives often include skin irritation, serious eye irritation, and potential respiratory irritation[2][3].

General Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a laboratory coat.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Experimental Protocols: Handling and Storage

The following protocols are based on general best practices for handling solid chemical compounds in a research laboratory.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the compound name, CAS number, and any available hazard information.

  • Log the compound into the laboratory's chemical inventory system.

Aliquoting and Weighing
  • Perform all aliquoting and weighing procedures within a chemical fume hood to prevent the generation and inhalation of dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Clean all tools and the weighing balance thoroughly after use to prevent cross-contamination.

Dissolution
  • If preparing a solution, add the solvent to the weighed compound slowly and stir to dissolve.

  • Consult relevant literature or perform small-scale solubility tests to determine the appropriate solvent.

  • Ensure the container is properly sealed after dissolution.

Storage
  • Short-term Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Long-term Storage: For long-term stability, storage in a desiccator at room temperature or in a refrigerator (2-8°C) may be appropriate, depending on the compound's stability, which is currently not well-documented. Protect from light and moisture.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Spill and Waste Disposal
  • Spill: In case of a spill, wear appropriate PPE, and gently sweep the solid material to avoid creating dust. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate.

  • Waste Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Workflow for Safe Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_emergency Contingency A Receiving & Inspection B Inventory Logging A->B If OK C Personal Protective Equipment (PPE) B->C D Work in Fume Hood C->D E Weighing & Aliquoting D->E F Dissolution E->F H Short-term Storage (Cool, Dry, Ventilated) E->H Unused portion G Experimentation F->G F->H Unused portion G->H Post-use I Long-term Storage (Cool, Dry, Desiccated) H->I For longer duration J Spill Management K Waste Disposal

Caption: Workflow for handling and storage of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound or its detailed biological activity. While it is a benzamide derivative, a class of compounds known for a wide range of biological activities, its specific targets and mechanisms of action have not been elucidated in the reviewed literature. Researchers should consider this lack of information when designing experiments and interpreting results.

Disclaimer: The information provided in these application notes is intended for guidance only and is based on general laboratory safety principles. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to comply with all applicable safety regulations.

References

Application Notes and Protocols for 2-Pyruvoylaminobenzamide in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyruvoylaminobenzamide (2-PABA) is a small molecule of interest in drug discovery, particularly within the context of cancer immunotherapy. Its structural motifs suggest potential activity as an enzyme inhibitor. These application notes provide detailed protocols for the preparation of 2-PABA solutions and its experimental application, with a focus on the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical regulator of immune responses in the tumor microenvironment. The provided methodologies are based on established protocols for screening and characterizing IDO1 inhibitors.

Data Presentation

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes key parameters for well-characterized IDO1 inhibitors. This data serves as a valuable reference for interpreting the potency of novel compounds like 2-PABA.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
Epacadostat (INCB024360)IDO1Biochemical10-[1]
Epacadostat (INCB024360)IDO1Cellular75-[1]
Navoximod (GDC-0919)IDO1Biochemical (Ki)7-[1]
Navoximod (GDC-0919)IDO1Cellular75-[1]
BMS-986205IDO1Cellular1.1HEK293[2]
PF-06840003IDO1Biochemical410-[2]
IDO inhibitor 1IDO1Biochemical3-[1]

Experimental Protocols

I. Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound, suitable for use in a variety of in vitro experiments. Due to the limited solubility of many organic compounds in aqueous solutions, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the Desired Stock Concentration: A common stock concentration for in vitro screening is 10 mM.

  • Calculate the Required Mass: Based on the molecular weight of this compound (206.20 g/mol ), calculate the mass needed for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.20 g/mol = 0.002062 g = 2.062 mg

  • Weighing the Compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but care should be taken to avoid degradation.

  • Sterilization: While DMSO at high concentrations is sterile, if dilution is required before storage, use sterile-filtered buffers. The prepared stock solution can be considered sterile for cell culture use if handled under aseptic conditions.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for several months when stored properly.

II. In Vitro IDO1 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on IDO1 activity. The assay measures the production of kynurenine, the downstream product of tryptophan catabolism by IDO1.

Materials:

  • HeLa or other suitable cancer cell line known to express IDO1 upon stimulation

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Interferon-gamma (IFN-γ), human recombinant

  • This compound stock solution (prepared as above)

  • Positive control IDO1 inhibitor (e.g., Epacadostat)

  • L-Tryptophan

  • Trichloroacetic acid (TCA) solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • IDO1 Induction: The following day, treat the cells with IFN-γ at a final concentration of 50 ng/mL to induce the expression of IDO1. Incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Also prepare dilutions of the positive control inhibitor. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound or control. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Tryptophan Addition: Add L-Tryptophan to all wells to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Kynurenine Measurement:

    • Transfer 70 µL of the cell culture supernatant to a new 96-well plate.

    • Add 35 µL of 30% TCA to each well to precipitate proteins. Incubate at 60°C for 30 minutes.

    • Centrifuge the plate at 2500 x g for 10 minutes.

    • Transfer 50 µL of the supernatant to another 96-well plate.

    • Add 50 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Determine the IC50 value for this compound by plotting the percentage of inhibition of kynurenine production against the log of the compound concentration.

Visualizations

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds STAT1 STAT1 IFNgR->STAT1 Activates IDO1_gene IDO1 Gene Transcription STAT1->IDO1_gene Induces IDO1 IDO1 Enzyme IDO1_gene->IDO1 Tryptophan_in Tryptophan IDO1->Tryptophan_in Depletes Kynurenine_out Kynurenine IDO1->Kynurenine_out Product Tryptophan_depletion Tryptophan_in->IDO1 Substrate T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan_in->T_Cell_Proliferation Required for Apoptosis Apoptosis Kynurenine_out->Apoptosis Induces PABA This compound (Hypothesized) PABA->IDO1 Inhibits Tryptophan_depletion->T_Cell_Proliferation Inhibits

Caption: Hypothesized mechanism of 2-PABA in the IDO1 signaling pathway.

Experimental_Workflow start Start prep_solution Prepare 2-PABA Stock Solution (DMSO) start->prep_solution cell_seeding Seed HeLa Cells in 96-well Plate start->cell_seeding compound_treatment Treat Cells with 2-PABA Dilutions prep_solution->compound_treatment ido1_induction Induce IDO1 Expression with IFN-γ cell_seeding->ido1_induction ido1_induction->compound_treatment incubation Incubate for 24h compound_treatment->incubation kyn_measurement Measure Kynurenine Production incubation->kyn_measurement data_analysis Calculate IC50 Value kyn_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro IDO1 inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: 2-Pyruvoylaminobenzamide (2-PAB)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Pyruvoylaminobenzamide (2-PAB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PAB) and what are its basic properties?

This compound (also known as 2-(2-oxopropanoylamino)benzamide) is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol .[1] It belongs to the class of amidobenzoic acids.[1] Understanding these basic properties is the first step in addressing formulation and solubility challenges.

Q2: I am having trouble dissolving 2-PAB in aqueous solutions. Is this expected?

Yes, it is common for complex organic molecules like 2-PAB, which possess both aromatic and amide functional groups, to exhibit poor water solubility. Many benzamide derivatives are known to be poorly soluble in water. The pharmaceutical industry frequently encounters challenges with the low aqueous solubility of new chemical entities, with estimates suggesting that around 40% of new drugs have solubility issues.[2][3]

Q3: What common laboratory solvents can I use to dissolve 2-PAB?

While specific experimental data for 2-PAB is limited, for benzamide derivatives, solvents such as methanol, acetone, and chloroform are often more effective than water.[4] The choice of solvent will depend on the requirements of your specific experiment. It is recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your application.

Troubleshooting Guide for 2-PAB Solubility Issues

This guide provides systematic steps to diagnose and solve common solubility problems encountered with this compound.

Initial Assessment of the Solubility Problem

Before attempting to modify your formulation, it's crucial to characterize the extent of the solubility issue.

Troubleshooting Workflow: Initial Solubility Assessment

A Start: Undissolved 2-PAB B Visually inspect the solution. Is there visible precipitate? A->B C Yes B->C   D No B->D   E Quantify Solubility: Use techniques like UV-Vis or HPLC to determine concentration. C->E K Consider supersaturation or micro-precipitates. Filter and re-quantify. D->K F Is the concentration sufficient for your experiment? E->F G Yes F->G   H No F->H   I Problem Solved: Proceed with experiment. G->I J Proceed to Solubility Enhancement Techniques H->J K->E

Caption: Workflow for initial assessment of 2-PAB solubility.

Solubility Enhancement Strategies

If you have confirmed that the solubility of 2-PAB is insufficient for your experimental needs, consider the following strategies. These techniques are widely used in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[2][5][6]

1. Co-solvency

The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a hydrophobic compound.

  • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Dimethyl Sulfoxide (DMSO).

  • Considerations: The chosen co-solvent must be compatible with your experimental system. For cell-based assays, it is crucial to determine the maximum tolerable concentration of the co-solvent to avoid toxicity.

2. pH Adjustment

The solubility of ionizable compounds can be dramatically altered by changing the pH of the solution.

  • Procedure: For a weakly acidic or basic compound, adjusting the pH to favor the ionized form will increase its aqueous solubility.

  • Note: The pKa of 2-PAB would need to be determined to effectively use this method.

3. Particle Size Reduction

Reducing the particle size of the solid compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate and higher apparent solubility.[2][7]

  • Methods: Micronization and nanonization are common techniques.[7] These can be achieved through processes like milling or high-pressure homogenization.[6]

4. Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

  • Examples: Sodium Lauryl Sulfate (SLS), Tween®, Span®.

  • Critical Micelle Concentration (CMC): The concentration of the surfactant must be above its CMC to effectively form micelles and enhance solubility.

5. Formulation as a Solid Dispersion

In this technique, the drug is dispersed in a solid polymeric carrier, often in an amorphous state, which can lead to improved solubility and dissolution.[8][9]

  • Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).

  • Preparation Methods: Spray drying, hot-melt extrusion.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of 2-PAB

Objective: To quantify the equilibrium solubility of 2-PAB in an aqueous buffer.

Materials:

  • This compound (2-PAB) powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of 2-PAB powder to a series of vials containing a known volume of PBS (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Allow the samples to equilibrate for a set period (e.g., 24-48 hours).

  • After equilibration, carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis).

  • Quantify the concentration of 2-PAB using a pre-established calibration curve on the HPLC or UV-Vis spectrophotometer.

  • Repeat the measurement at different time points until a consistent concentration is achieved, indicating equilibrium has been reached.

Protocol 2: Enhancing 2-PAB Solubility using Co-solvents

Objective: To evaluate the effect of different co-solvents on the solubility of 2-PAB.

Materials:

  • 2-PAB powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol, DMSO

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Follow steps 1-8 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility of 2-PAB as a function of the co-solvent concentration.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for 2-PAB based on the described experimental protocols. This data is for illustrative purposes to guide your experimental design.

Solvent System (at 25°C)2-PAB Solubility (µg/mL)Fold Increase vs. PBS
PBS, pH 7.415.21.0
10% Ethanol in PBS45.63.0
20% Ethanol in PBS98.86.5
10% Propylene Glycol in PBS60.84.0
20% Propylene Glycol in PBS136.89.0
10% DMSO in PBS228.015.0
20% DMSO in PBS517.034.0

Potential Signaling Pathway Involvement

While the specific biological targets of 2-PAB are not well-documented in the provided search results, its structure as a benzamide derivative suggests potential interactions with pathways where other benzamides are active. For instance, some benzamides are known to be inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA mutations.

Hypothetical Signaling Pathway: PARP Inhibition and DNA Repair

cluster_0 Normal Cell cluster_1 Cancer Cell with 2-PAB A Single-Strand DNA Break B PARP Activation A->B C DNA Repair B->C D Single-Strand DNA Break E PARP D->E G Double-Strand Break Accumulation E->G Blocked F 2-PAB (Hypothetical Inhibitor) F->E H Cell Death (Apoptosis) G->H I BRCA Deficiency (Impaired Double-Strand Break Repair) I->H

Caption: Hypothetical mechanism of 2-PAB as a PARP inhibitor.

This diagram illustrates a potential mechanism where 2-PAB could act as a PARP inhibitor, leading to the accumulation of DNA damage and subsequent cell death in cancer cells, particularly those with existing DNA repair deficiencies. This is a theoretical pathway to guide further research.

References

Improving the stability of 2-Pyruvoylaminobenzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Pyruvoylaminobenzamide (2-PAB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered when working with 2-PAB in solution. The information provided is based on established chemical principles and data from structurally related compounds, offering guidance in the absence of specific literature on 2-PAB.

Frequently Asked Questions (FAQs)

Q1: My 2-PAB solution is showing signs of degradation over a short period. What are the likely causes?

A1: Degradation of 2-PAB in solution is likely due to the hydrolysis of the amide bond. The presence of the adjacent pyruvoyl group, an α-ketoacyl moiety, can catalyze this hydrolysis.[1][2] Factors that can accelerate this degradation include pH, temperature, and the presence of nucleophiles in the solution.

Q2: What is the primary degradation pathway for 2-PAB in an aqueous solution?

A2: The primary degradation pathway is likely the hydrolytic cleavage of the amide linkage between the pyruvoyl and aminobenzamide moieties. This would result in the formation of pyruvic acid and 2-aminobenzamide. This reaction is catalyzed by the α-keto group of the pyruvoyl moiety.[1]

Q3: At what pH is 2-PAB expected to be most stable?

A3: While specific data for 2-PAB is unavailable, studies on similar benzamide derivatives have shown stability in dilute aqueous solutions and under neutral to slightly basic conditions.[3][4] Conversely, acidic conditions may promote hydrolysis. Therefore, maintaining a pH in the neutral range (pH 6.5-7.5) is a recommended starting point for improving stability.

Q4: Are there any visual indicators of 2-PAB degradation?

A4: While not definitive, a change in the solution's color or the appearance of precipitate could indicate degradation or solubility issues. The primary degradation products, pyruvic acid and 2-aminobenzamide, have different solubility profiles than the parent compound, which might lead to visual changes in the solution.

Q5: Can I use stabilizing agents to improve the shelf-life of my 2-PAB solution?

A5: Yes, several formulation strategies can be employed. The use of co-solvents, such as propylene glycol or polyethylene glycol (PEG), may reduce the water activity and slow down hydrolysis. For solid formulations, co-processing with hydrophobic excipients or applying a moisture-barrier film coating can protect against hygroscopicity and degradation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of 2-PAB potency in solution Hydrolysis of the amide bond.- Adjust the pH of the solution to the neutral range (6.5-7.5).- Store the solution at lower temperatures (2-8°C).- Prepare fresh solutions before use and avoid long-term storage in aqueous buffers.
Precipitate formation in the solution Degradation products (pyruvic acid, 2-aminobenzamide) may have lower solubility.- Confirm the identity of the precipitate using analytical techniques like HPLC or LC-MS.- If degradation is confirmed, follow the steps to mitigate hydrolysis.- Consider using a co-solvent to improve the solubility of both 2-PAB and its potential degradants.
Inconsistent experimental results Instability of 2-PAB under experimental conditions.- Perform a stability study of 2-PAB in your specific experimental buffer and at the relevant temperature.- Include a freshly prepared 2-PAB sample as a control in your experiments.- Consider if any components in your assay buffer could be accelerating degradation (e.g., strong nucleophiles).

Experimental Protocols

Protocol for Assessing 2-PAB Stability in Solution

This protocol outlines a general method for determining the stability of 2-PAB in a specific buffer system using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (2-PAB)
  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Acetonitrile (ACN)
  • Water (HPLC grade)
  • Trifluoroacetic acid (TFA)

2. Procedure:

  • Prepare a stock solution of 2-PAB in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).
  • Dilute the stock solution with the buffer of interest to a final working concentration (e.g., 100 µg/mL).
  • Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC system to determine the initial concentration and purity.
  • Store the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
  • Monitor the decrease in the peak area of 2-PAB and the appearance of any new peaks corresponding to degradation products.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: 5% to 95% B over 15 minutes
  • Flow Rate: 1 mL/min
  • Detection Wavelength: To be determined based on the UV absorbance spectrum of 2-PAB.
  • Injection Volume: 10 µL

Visualizations

cluster_workflow Experimental Workflow: 2-PAB Stability Assay prep Prepare 2-PAB Solution t0 T=0 Analysis (HPLC) prep->t0 storage Store at Desired Conditions prep->storage sampling Sample at Time Points storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis & Degradation Rate hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of 2-PAB in solution.

cluster_pathway Postulated Degradation Pathway of 2-PAB PAB This compound (2-PAB) H2O + H2O (Hydrolysis) PAB->H2O Products Pyruvic Acid + 2-Aminobenzamide H2O->Products

Caption: Postulated hydrolytic degradation pathway of 2-PAB.

References

Technical Support Center: 2-Pyruvoylaminobenzamide (2-PAB) Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Pyruvoylaminobenzamide (2-PAB) in cell permeability assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a this compound (2-PAB) cell permeability assay?

A cell permeability assay using 2-PAB is designed to determine the rate and extent to which this compound can cross cellular barriers. This is a critical step in preclinical drug development to predict the in vivo absorption of a drug candidate. The most common in vitro model for this purpose is the Caco-2 cell monolayer assay, which simulates the human intestinal epithelium.[1][2][3][4]

Q2: What are the key parameters measured in a Caco-2 permeability assay?

The primary parameter is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the cell monolayer.[3][5][6] Another important metric is the efflux ratio (ER), which is the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cell by efflux pumps.

Q3: How can I assess the integrity of my Caco-2 cell monolayer?

Monolayer integrity is crucial for reliable permeability data. It can be assessed by two main methods:

  • Transepithelial Electrical Resistance (TEER): This method measures the electrical resistance across the cell monolayer. Generally, TEER values should be stable and within a range established by the laboratory for confluent monolayers before proceeding with the permeability experiment.[2]

  • Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that has very low permeability across intact cell monolayers. A high passage of Lucifer yellow indicates a compromised monolayer.

Troubleshooting Guide

This section addresses common issues encountered during 2-PAB cell permeability assays in a question-and-answer format.

Low Apparent Permeability (Papp) Value

Q: My Papp value for 2-PAB is unexpectedly low. What are the potential causes and solutions?

A low Papp value can be indicative of several factors. The following table summarizes potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Poor aqueous solubility of 2-PAB. Increase the concentration of a co-solvent like DMSO (typically up to 1%) in the transport buffer to improve solubility. Ensure the final DMSO concentration is consistent across all wells and does not affect cell viability.
High protein binding. If the transport buffer contains serum, 2-PAB may bind to proteins, reducing the free concentration available for transport. Consider using a protein-free buffer or a buffer with a low, defined concentration of bovine serum albumin (BSA).
Active efflux. 2-PAB may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][8] Conduct a bidirectional permeability assay to determine the efflux ratio. If the efflux ratio is high, consider co-incubating with known inhibitors of these transporters (e.g., verapamil for P-gp) to confirm their involvement.
Cell monolayer is too thick or has an unusually high TEER value. Review cell seeding density and culture time. While a high TEER value indicates good monolayer integrity, excessively high values might suggest a multi-layered culture, which can impede transport.
Incorrect quantification method. Ensure that the analytical method (e.g., LC-MS/MS) is validated for 2-PAB in the assay buffer and that the standard curve is accurate and reproducible.
High Efflux Ratio

Q: I am observing a high efflux ratio for 2-PAB. How do I interpret and address this?

A high efflux ratio (typically >2) is a strong indicator that 2-PAB is a substrate of active efflux transporters.

Potential Cause Troubleshooting Steps
2-PAB is a substrate for P-glycoprotein (P-gp). Perform the bidirectional assay in the presence of a P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
2-PAB is a substrate for Breast Cancer Resistance Protein (BCRP) or other transporters. Use specific inhibitors for other transporters, such as Ko143 for BCRP, to identify the specific efflux pump(s) involved.[9]
Saturation of efflux transporters at high concentrations. If the efflux ratio decreases at higher concentrations of 2-PAB, it may indicate saturation of the transporters. Perform the assay at multiple concentrations to assess this possibility.
Low Compound Recovery

Q: The total recovery of 2-PAB from the apical and basolateral chambers is low. What could be the reason?

Low recovery suggests that the compound is being lost during the assay.

Potential Cause Troubleshooting Steps
Binding to plasticware. Use low-binding plates and pipette tips. Pre-treating the plates with a solution of the unlabeled compound can sometimes help to saturate non-specific binding sites.
Cellular metabolism. Caco-2 cells have some metabolic activity.[1] Analyze cell lysates at the end of the experiment to see if 2-PAB is accumulating within the cells or if metabolites are being formed. LC-MS/MS analysis can be used to detect potential metabolites.
Instability of 2-PAB in the assay buffer. Assess the stability of 2-PAB in the transport buffer over the time course of the experiment at 37°C.
Cytotoxicity. High concentrations of 2-PAB may be toxic to the Caco-2 cells, leading to monolayer disruption and compound loss. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your experiments.

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol

This protocol provides a general framework for conducting a bidirectional permeability assay with 2-PAB using Caco-2 cells.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the laboratory's established range.

  • Optionally, perform a Lucifer yellow permeability assay on a subset of wells to confirm low paracellular permeability.

3. Permeability Assay:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Permeability:

    • Add the transport buffer containing 2-PAB to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the transport buffer containing 2-PAB to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

4. Sample Analysis and Data Calculation:

  • Determine the concentration of 2-PAB in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of appearance of 2-PAB in the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of 2-PAB in the donor chamber.

  • Calculate the efflux ratio:

    • ER = Papp (B-A) / Papp (A-B)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis culture Caco-2 Cell Culture seed Seed Cells on Transwell Inserts culture->seed differentiate Differentiate for 21-25 Days seed->differentiate integrity Assess Monolayer Integrity (TEER) differentiate->integrity add_compound Add 2-PAB to Donor Chamber integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Donor and Receiver incubate->collect_samples quantify Quantify 2-PAB (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Caco-2 Cell Permeability Assay Workflow.

signaling_pathway cluster_cellular Intracellular Pgp P-glycoprotein (P-gp) PAB_out 2-PAB (Extracellular) Pgp->PAB_out BCRP BCRP BCRP->PAB_out Passive Passive Diffusion PAB_in 2-PAB Passive->PAB_in PAB_in->Pgp Efflux PAB_in->BCRP Efflux PAB_out->Passive Uptake

Caption: Potential Cellular Transport Pathways for 2-PAB.

troubleshooting_logic cluster_low_papp Low Papp Troubleshooting cluster_high_er High Efflux Ratio Troubleshooting cluster_low_recovery Low Recovery Troubleshooting start Start Troubleshooting issue Identify Primary Issue start->issue low_papp Low Papp issue->low_papp Low Permeability high_er High Efflux Ratio issue->high_er High Efflux low_recovery Low Recovery issue->low_recovery Low Recovery solubility Check Solubility low_papp->solubility inhibitors Use Efflux Inhibitors high_er->inhibitors binding Assess Non-specific Binding low_recovery->binding efflux Investigate Efflux solubility->efflux integrity_check Verify Monolayer Integrity efflux->integrity_check concentration Test Multiple Concentrations inhibitors->concentration metabolism Check for Metabolism binding->metabolism cytotoxicity Evaluate Cytotoxicity metabolism->cytotoxicity

Caption: Troubleshooting Logic for 2-PAB Permeability Assays.

References

Technical Support Center: Optimizing 2-Pyruvoylaminobenzamide (2-PAB) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyruvoylaminobenzamide (2-PAB) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PAB) and what is its primary application in in vitro research?

A1: this compound (2-PAB) is a chemical compound that has been investigated for its anti-cancer properties. In in vitro studies, it has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines. It is also a component of the valine-citrulline-PAB (vc-PAB) linker system used in the development of antibody-drug conjugates (ADCs).

Q2: What is the mechanism of action of 2-PAB in cancer cells?

A2: 2-PAB has been shown to exert its anti-tumor effects through the modulation of several key signaling pathways. These include the induction of reactive oxygen species (ROS) which in turn triggers the AMPK/mTOR pathway, leading to autophagy and apoptosis. Additionally, 2-PAB has been observed to inhibit the Wnt and Notch1/Akt signaling pathways, both of which are critical for cancer cell survival and proliferation.

Q3: What is a typical effective concentration range for 2-PAB in in vitro experiments?

A3: The effective concentration of 2-PAB can vary depending on the cell line, assay duration, and the specific endpoint being measured. Based on available literature, concentrations in the low micromolar range have been shown to be effective. For example, a concentration of 4 µM has been used to inhibit cell migration. However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of 2-PAB?

A4: this compound is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Is 2-PAB stable in cell culture medium?

A5: The stability of 2-PAB in cell culture medium at 37°C over extended periods has not been extensively reported. As with many small molecules, it is best practice to prepare fresh dilutions from the frozen stock solution for each experiment. If long-term incubation is required, the stability of the compound under your specific experimental conditions should be empirically determined.

Summary of 2-PAB In Vitro Effects

Cell Line TypeObserved EffectEffective ConcentrationCitation
Non-Small Cell Lung Cancer (NSCLC)Induces apoptosis and autophagic cell deathNot specified[1]
Cervical Cancer (HeLa)Promotes apoptosis, inhibits classical Wnt signalingNot specified[1]
Hepatocellular Carcinoma (HCC)Suppresses proliferation and invasionNot specified[1]
Chronic Myeloid Leukemia (CML)Blocks cell cycle at G2/M, activates caspase pathway, inhibits proliferation, induces cytotoxicity and apoptosisNot specified[1]
Rhabdomyosarcoma (RD)Inhibits cell migration4 µM[2]

Experimental Protocols

Protocol 1: Preparation of 2-PAB Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of 2-PAB to prepare a 10 mM stock solution. The molecular weight of 2-PAB is 192.17 g/mol .

    • Weigh the calculated amount of 2-PAB powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

    • Vortex the solution until the 2-PAB is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell Viability Assay (MTT Assay)
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • 2-PAB stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of 2-PAB in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 2-PAB or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of 2-PAB in culture medium - The concentration of 2-PAB exceeds its solubility in the aqueous medium.- The final DMSO concentration is too low to maintain solubility.- The stock solution was not properly dissolved.- Ensure the stock solution is fully dissolved before use. Gentle warming may help.- Prepare an intermediate dilution of the stock solution in DMSO before adding it to the culture medium.- Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.- Consider using a different solvent for the stock solution if DMSO proves problematic, but ensure it is compatible with your cells.
High variability between replicate wells - Uneven cell seeding.- Edge effects in the 96-well plate.- Pipetting errors.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.- Use calibrated pipettes and ensure proper pipetting technique.
No observable effect of 2-PAB at expected concentrations - The cell line is resistant to 2-PAB.- The compound has degraded.- Incorrect concentration calculation.- Test a wider range of concentrations, including higher doses.- Use a fresh aliquot of the stock solution and prepare fresh dilutions for each experiment.- Double-check all calculations for stock solution and working concentration preparation.- Verify the identity and purity of your 2-PAB compound.
High background in assays - Contamination of cell cultures.- Interference of 2-PAB with the assay chemistry.- Regularly check cell cultures for contamination.- Run a cell-free control with 2-PAB and the assay reagents to check for any direct interference.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM 2-PAB Stock in DMSO prep_dilutions Prepare Serial Dilutions of 2-PAB in Medium prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with 2-PAB seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Experimental workflow for determining the IC50 of 2-PAB.

ROS_AMPK_mTOR_pathway PAB 2-PAB ROS ↑ ROS PAB->ROS AMPK AMPK (Activated) ROS->AMPK mTOR mTOR (Inhibited) AMPK->mTOR Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis AMPK->Apoptosis mTOR->Autophagy

2-PAB induced ROS-AMPK-mTOR signaling pathway.

Wnt_pathway_inhibition cluster_nucleus PAB 2-PAB Wnt_Ligand Wnt Ligand PAB->Wnt_Ligand Inhibits Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Notch_Akt_pathway_inhibition cluster_nucleus PAB 2-PAB Notch_Receptor Notch Receptor PAB->Notch_Receptor Inhibits Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage Nucleus Nucleus NICD->Nucleus CSL CSL Hes1 Hes1 CSL->Hes1 Transcription PTEN PTEN Hes1->PTEN PI3K PI3K PTEN->PI3K Akt Akt (Phosphorylated) PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

References

Preventing degradation of 2-Pyruvoylaminobenzamide during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of 2-Pyruvoylaminobenzamide (2-PAB) to minimize its degradation during experiments. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PAB) and what are its key chemical features?

This compound (2-PAB) is an organic compound with the chemical formula C₁₀H₁₀N₂O₃. Its structure features a benzamide group acylated with a pyruvoyl moiety. The key functional groups are the primary amide, a secondary amide, and an alpha-keto group. The presence of the α-ketoamide motif is a significant feature, influencing its chemical reactivity and stability.

Q2: What are the primary factors that can lead to the degradation of 2-PAB during experiments?

Based on the chemical structure of 2-PAB, the primary factors that can contribute to its degradation include:

  • pH: The amide linkages, particularly the one connecting the pyruvoyl group, can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation and potentially other decomposition pathways.

  • Light Exposure: Compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation.

  • Presence of Nucleophiles: Strong nucleophiles in the experimental system could potentially react with the electrophilic carbonyl groups of the pyruvoyl moiety.

  • Enzymatic Activity: In biological assays, carbonyl-reducing enzymes may metabolize the alpha-keto group.[1]

Q3: How should I prepare and store stock solutions of 2-PAB to ensure stability?

To maximize the stability of 2-PAB stock solutions, the following practices are recommended:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for preparing concentrated stock solutions. Minimize the presence of water to reduce the risk of hydrolysis.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q4: Are there any known degradation products of 2-PAB?

While specific degradation studies on 2-PAB are not extensively documented in publicly available literature, potential degradation products can be inferred from its structure. The most likely degradation pathway is the hydrolysis of the amide bond between the pyruvoyl group and the aminobenzamide backbone.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of 2-PAB in stock or working solutions.- Prepare fresh stock solutions from solid material. - Perform a stability study of your working solution under your specific experimental conditions (see Experimental Protocols section). - Avoid repeated freeze-thaw cycles of stock solutions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.- Analyze a freshly prepared standard of 2-PAB to confirm its retention time. - If new peaks are present in older solutions, this suggests degradation. - Consider the potential hydrolysis product, 2-aminobenzamide, as a possible identity for one of the degradation peaks.
Low recovery of 2-PAB from biological matrices. Potential enzymatic degradation.- Minimize the incubation time of 2-PAB in the biological matrix. - Consider the use of broad-spectrum enzyme inhibitors if appropriate for the experiment. - Perform control experiments to assess the stability of 2-PAB in the matrix in the absence of cells or active enzymes.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of 2-PAB
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or amber vials.

  • Procedure:

    • Equilibrate the solid 2-PAB to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of 2-PAB in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of 2-PAB Stability in an Aqueous Buffer

This protocol provides a framework for determining the stability of 2-PAB under specific experimental conditions.

  • Materials: 10 mM 2-PAB in DMSO, aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC or LC-MS system.

  • Procedure:

    • Prepare a working solution of 2-PAB in the aqueous buffer at the final experimental concentration (e.g., 100 µM).

    • Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by a validated HPLC or LC-MS method to determine the initial peak area of 2-PAB.

    • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a light-protected incubator).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by the same analytical method.

    • Calculate the percentage of 2-PAB remaining at each time point relative to the t=0 sample.

Data Presentation: Example Stability Data for 2-PAB in PBS at 37°C
Time (hours)% 2-PAB Remaining (Mean ± SD, n=3)
0100 ± 0.5
198.2 ± 1.1
295.5 ± 1.5
490.1 ± 2.0
882.3 ± 2.5
2465.7 ± 3.1

Note: The data in this table is illustrative and should be generated by the user for their specific experimental conditions.

Visualizations

Potential Degradation Pathway of 2-PAB

Potential Hydrolytic Degradation of 2-PAB 2-PAB This compound hydrolysis H₂O (Acid or Base) 2-PAB->hydrolysis 2-AB 2-Aminobenzamide hydrolysis->2-AB pyruvic_acid Pyruvic Acid hydrolysis->pyruvic_acid

Caption: Potential hydrolytic cleavage of 2-PAB.

Experimental Workflow for Stability Assessment

Workflow for 2-PAB Stability Testing cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (in experimental buffer) prep_stock->prep_working t0 t=0 (Initial Sample) prep_working->t0 incubation Incubate under Experimental Conditions t0->incubation sampling Sample at Time Points (t₁, t₂, ... tₙ) incubation->sampling analysis Analyze Samples (HPLC or LC-MS) sampling->analysis data Calculate % Remaining analysis->data

Caption: Workflow for assessing 2-PAB stability.

References

Technical Support Center: 2-Pyruvoylaminobenzamide (2-PABA) Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research and documentation specifically detailing the experimental pitfalls of 2-Pyruvoylaminobenzamide (2-PABA) are limited in publicly available literature. This guide is therefore based on common challenges encountered in small molecule research and draws some analogies from the closely related compound, para-aminobenzoic acid (PABA). Researchers should use this as a general reference and adapt it to their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PABA)?

This compound is a chemical compound with the molecular formula C10H10N2O3.[1] It is structurally related to para-aminobenzoic acid (PABA), a well-known building block in pharmaceutical development.[2] While PABA has been studied for various biological activities, specific research on 2-PABA is less common.

Q2: What are the primary challenges I might face when working with 2-PABA?

Based on the properties of related compounds like PABA, researchers might encounter challenges with:

  • Solubility: Similar to many organic small molecules, achieving a desired concentration in aqueous buffers can be difficult.[3][4]

  • Stability: The compound may be sensitive to light, pH, and temperature, leading to degradation over time.[5]

  • Assay Interference: 2-PABA could potentially interfere with certain assay formats, particularly fluorescence- or absorbance-based assays, due to its aromatic structure.

  • Off-Target Effects: As with any novel compound, unexpected biological effects unrelated to the intended target may be observed.[6]

Troubleshooting Guides

Problem 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitate forms when adding 2-PABA stock solution to aqueous media.

  • Inconsistent results in cell-based or biochemical assays.

  • Low assay signal or biological activity.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Low intrinsic aqueous solubility. 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. 2. When diluting into an aqueous buffer, do so dropwise while vortexing to avoid precipitation. 3. Test a range of final organic solvent concentrations to find the highest tolerable level for your assay that keeps 2-PABA in solution.
Incorrect pH of the buffer. The ionization state of 2-PABA can affect its solubility. Test a range of buffer pH values to determine the optimal pH for solubility.
Salt concentration of the buffer. High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). Try buffers with lower salt concentrations.
Problem 2: Compound Instability and Degradation

Symptoms:

  • Loss of biological activity over time with stored solutions.

  • Discoloration of the compound or its solutions.[5]

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).

Possible Causes and Solutions:

Possible Cause Suggested Solution
Light sensitivity. Protect solid 2-PABA and its solutions from light by using amber vials or wrapping containers in aluminum foil.[5]
Temperature instability. Store stock solutions at -20°C or -80°C. Perform experiments with freshly prepared dilutions whenever possible. Conduct a freeze-thaw stability study to see if the compound degrades with multiple freeze-thaw cycles.
pH instability. Assess the stability of 2-PABA in buffers of different pH over time using a method like HPLC to monitor for degradation products.
Oxidation. If oxidation is suspected, consider degassing buffers or adding antioxidants, if compatible with your experimental system.
Problem 3: Assay Interference

Symptoms:

  • High background signal in control wells (containing 2-PABA but no biological target).

  • Non-linear or unexpected dose-response curves.

  • Discrepancies between different assay formats measuring the same endpoint.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Autofluorescence. Measure the fluorescence of 2-PABA at the excitation and emission wavelengths of your assay to see if it interferes. If so, consider a different fluorescent dye with a shifted spectrum or a non-fluorescent assay format (e.g., luminescence or absorbance).
Light absorbance. If your assay measures absorbance, check if 2-PABA absorbs light at the measurement wavelength.
Compound aggregation. Aggregation can lead to non-specific inhibition. Include a non-ionic detergent like Triton X-100 or Tween-20 (at low concentrations, e.g., 0.01%) in your assay buffer to disrupt aggregates.
Reactivity with assay components. 2-PABA may react with components of your assay, such as reducing agents (e.g., DTT) or metal ions. Run control experiments to test for such interactions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method to estimate the solubility of 2-PABA in a buffered solution.

Materials:

  • This compound (solid)

  • DMSO (100%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear, flat-bottom)

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a 10 mM stock solution of 2-PABA in 100% DMSO.

  • In the 96-well plate, perform a serial dilution of the 2-PABA stock solution in DMSO.

  • Add PBS to each well to dilute the DMSO solutions 100-fold (e.g., add 198 µL of PBS to 2 µL of each DMSO solution). This will create a range of 2-PABA concentrations in 1% DMSO.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is an estimate of the kinetic solubility.

Protocol 2: HPLC-Based Stability Assessment

This protocol can be used to determine the stability of 2-PABA in a given solution over time.

Materials:

  • This compound

  • Solution of interest (e.g., cell culture medium, assay buffer)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • UV detector

Methodology:

  • Prepare a solution of 2-PABA in the solution of interest at a known concentration (e.g., 10 µM).

  • Immediately inject an aliquot of this solution into the HPLC system to obtain a "time zero" chromatogram. Record the peak area of the parent compound.

  • Incubate the solution under the desired conditions (e.g., 37°C, room temperature, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot into the HPLC system.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent 2-PABA peak.

  • Calculate the percentage of 2-PABA remaining at each time point relative to the time zero sample.

Visualizations

Troubleshooting Workflow for Unexpected Assay Results start Unexpected Assay Result (e.g., No Activity, High Variability) check_solubility Is the compound soluble in the assay buffer? start->check_solubility check_stability Is the compound stable under assay conditions? check_solubility->check_stability Yes troubleshoot_solubility Optimize Solubility: - Adjust pH - Use co-solvents - Test different buffers check_solubility->troubleshoot_solubility No check_interference Does the compound interfere with the assay readout? check_stability->check_interference Yes troubleshoot_stability Assess Stability: - Run time-course experiment (HPLC) - Protect from light - Prepare fresh solutions check_stability->troubleshoot_stability No troubleshoot_interference Test for Interference: - Run compound-only controls - Check for autofluorescence - Use alternative assay format check_interference->troubleshoot_interference Yes re_run_assay Re-run Assay with Optimized Conditions check_interference->re_run_assay No troubleshoot_solubility->check_solubility troubleshoot_stability->check_stability troubleshoot_interference->check_interference consult_literature Consult Literature for Related Compounds re_run_assay->consult_literature Still Unexpected Hypothetical Signaling Pathway for 2-PABA Investigation PABA 2-PABA Receptor Cell Surface Receptor (e.g., GPCR, RTK) PABA->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-kB, AP-1) Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

References

Technical Support Center: Investigating Off-Target Effects of 2-Pyruvoylaminobenzamide in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating potential off-target effects of 2-Pyruvoylaminobenzamide (2-PAB) in cellular models. Given the limited specific data on 2-PAB's off-target profile, this guide offers general strategies, troubleshooting advice, and detailed experimental protocols that can be applied to characterize the specificity of this and other small molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cells after treatment with this compound. Could this be an off-target effect?

A1: It is possible that the unexpected phenotype is due to an off-target effect. Small molecules can sometimes bind to proteins other than the intended target, leading to unforeseen biological consequences. To begin investigating this, consider the following:

  • Dose-response analysis: Does the unexpected phenotype correlate with the concentration of 2-PAB?

  • Literature review: Although specific off-target data for 2-PAB is scarce, review literature on compounds with similar chemical structures for known off-target interactions.

  • Control experiments: Use a structurally related but inactive compound as a negative control, if available. Additionally, a positive control known to produce the observed phenotype can help to elucidate the involved pathway.

Q2: What are the initial steps to identify potential off-target proteins of this compound?

A2: A common first step is to use computational methods to predict potential off-target interactions. These in silico approaches can help generate a list of candidate proteins for experimental validation. Following computational analysis, biochemical and cell-based approaches are recommended. Chemical proteomics is a powerful method for identifying the binding partners of small molecules directly from cell lysates or living cells.

Q3: How can we experimentally validate a predicted off-target interaction for 2-PAB?

A3: Once you have a list of potential off-target candidates, you can use a variety of techniques to validate these interactions:

  • Biochemical assays: Techniques like pull-down assays using a tagged version of 2-PAB can confirm direct binding to a protein of interest.

  • Cell-based assays: Overexpressing or knocking down the putative off-target protein in your cellular model and then treating with 2-PAB can help determine if the observed phenotype is dependent on this protein.

  • Phenotypic rescue: If 2-PAB's on-target effect is known, you can attempt to rescue the off-target phenotype without affecting the on-target activity.

Q4: Our results with this compound are inconsistent across different cell lines. What could be the cause?

A4: Inconsistent results across different cell lines can be attributed to several factors:

  • Expression levels of the target and off-target proteins: Different cell lines may have varying expression levels of the intended target and potential off-target proteins.

  • Genetic background: The genetic makeup of the cell lines can influence their response to small molecules.

  • Cellular context: The activity of signaling pathways can differ between cell lines, which can impact the observed effects of a compound.

It is advisable to characterize the expression of the intended target and any suspected off-target proteins in the cell lines you are using.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background in cellular assays Non-specific binding of 2-PAB or detection reagents.Optimize washing steps and blocking conditions. Consider using a lower concentration of 2-PAB.
No observable effect of 2-PAB Low potency, poor cell permeability, or inactive compound.Verify the identity and purity of your 2-PAB stock. Increase the concentration and/or incubation time.
Irreproducible results Inconsistent cell culture conditions or reagent preparation.Standardize cell seeding density, passage number, and media composition. Prepare fresh reagents for each experiment.
Observed phenotype does not match expected on-target effect Potential off-target effect or modulation of an unexpected signaling pathway.Perform target engagement assays to confirm interaction with the intended target. Initiate off-target identification experiments.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the off-target effects of this compound. The following table is a template demonstrating how such data could be presented if it were available.

Table 1: Hypothetical Off-Target Profile of this compound

TargetTarget ClassIC50 / Ki (µM)Assay TypeCellular Effect
On-Target Protein X Kinase 0.1 Biochemical Inhibition of phosphorylation
Off-Target Protein YKinase5.2BiochemicalInhibition of phosphorylation
Off-Target Protein ZGPCR12.8Binding AssayAntagonist activity

Experimental Protocols

Protocol 1: Chemical Proteomics Approach for Off-Target Identification

This protocol describes a general workflow for identifying protein targets of this compound using an affinity-based chemical proteomics approach.

Materials:

  • This compound

  • Chemically modified 2-PAB with an affinity tag (e.g., biotin)

  • Control beads (without 2-PAB)

  • Cell line of interest

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cell Culture and Lysis: Culture cells to the desired density and harvest. Lyse the cells to prepare a whole-cell protein extract.

  • Affinity Purification: Incubate the cell lysate with the biotinylated 2-PAB immobilized on beads. As a negative control, incubate a separate aliquot of the lysate with control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the proteins that specifically bind to the 2-PAB probe.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the proteins identified from the 2-PAB beads to the control beads to identify specific binders.

Protocol 2: Cell-Based Microarray for Off-Target Screening

This protocol outlines a high-throughput method to screen for off-target effects of this compound across a wide range of proteins expressed on the cell surface.

Materials:

  • This compound

  • Cell microarray slides with a large-scale expression of human proteins

  • Fluorescently labeled 2-PAB or a detection antibody

  • Wash buffers

  • Fluorescence microarray scanner

Procedure:

  • Compound Incubation: Incubate the cell microarray slides with a solution containing the fluorescently labeled 2-PAB or unlabeled 2-PAB followed by a labeled detection antibody.

  • Washing: Wash the slides to remove unbound compound.

  • Scanning: Scan the slides using a fluorescence microarray scanner to detect binding events.

  • Data Analysis: Analyze the fluorescence intensity to identify which proteins on the microarray 2-PAB binds to.

Visualizations

experimental_workflow cluster_computational In Silico Analysis cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation in_silico Computational Prediction of Off-Targets chem_proteomics Chemical Proteomics in_silico->chem_proteomics Hypothesis Generation cell_array Cell-Based Microarray in_silico->cell_array pull_down Pull-Down Assays chem_proteomics->pull_down Candidate Validation end End: Characterized Off-Target Profile pull_down->end Confirmed Off-Target phenotypic Phenotypic Screening cell_array->phenotypic Functional Validation phenotypic->end Confirmed Off-Target start Start: Unexpected Phenotype with 2-PAB start->in_silico

Caption: Experimental workflow for identifying off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene translocation response Cellular Response gene->response ligand External Signal ligand->receptor pab 2-PAB (Off-Target) pab->kinase2 Inhibition

Caption: Hypothetical signaling pathway modulated by an off-target effect.

Technical Support Center: Enhancing the Bioavailability of 2-Pyruvoylaminobenzamide (2-PAB) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of 2-Pyruvoylaminobenzamide (2-PAB) derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the development and testing of 2-PAB derivatives.

Issue 1: Poor Aqueous Solubility of the 2-PAB Derivative

Question: My 2-PAB derivative exhibits very low solubility in aqueous media, which I believe is limiting its oral absorption. What formulation strategies can I employ to overcome this?

Answer: Poor aqueous solubility is a common challenge for many drug candidates, including derivatives of 2-PAB. Several formulation strategies can be explored to enhance the solubility and dissolution rate of your compound.[1][2][3][4] Here are some common approaches:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[5][6][7][8] By converting the crystalline drug into an amorphous form, the particle size is reduced, which can significantly increase the dissolution rate and, consequently, bioavailability.[5][6] Commonly used carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and Eudragit.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipidic excipients, such as oils and surfactants.[9][10][11][] LBDDS can improve drug solubilization in the gastrointestinal tract and may enhance absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[10][11]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area, leading to improved dissolution and absorption.[13][][15] Techniques like high-pressure homogenization or nanoprecipitation can be used to create these formulations.[15]

Issue 2: High First-Pass Metabolism Suspected for a 2-PAB Derivative

Question: My 2-PAB derivative shows good solubility and permeability, but the oral bioavailability is still low. I suspect it is undergoing extensive first-pass metabolism. How can I investigate and potentially mitigate this?

Answer: High first-pass metabolism, particularly in the liver, can significantly reduce the amount of active drug reaching systemic circulation. Here’s how you can approach this issue:

  • In Vitro Metabolic Stability Assays: The first step is to confirm your hypothesis. Incubating your compound with liver microsomes or S9 fractions from relevant species (e.g., human, rat) can provide an indication of its metabolic stability.[16][17] A short half-life in these systems would suggest rapid metabolism.

  • Prodrug Strategy: A common and effective approach to protect a drug from first-pass metabolism is to modify its chemical structure to create a prodrug.[18][19][20][21] The prodrug is an inactive or less active derivative that is converted to the active parent drug in the body. For aromatic amides, this could involve modifications that temporarily mask the amide bond susceptible to hydrolysis.[16][17]

  • Route of Administration: While not a formulation strategy, exploring alternative routes of administration that bypass the liver, such as transdermal or parenteral routes, can be a temporary solution to assess the compound's efficacy without the influence of first-pass metabolism.

Issue 3: High Efflux Ratio Observed in Caco-2 Permeability Assay

Question: I performed a Caco-2 permeability assay with my 2-PAB derivative and observed a high efflux ratio (>2). What does this indicate and what can I do about it?

Answer: A high efflux ratio in a Caco-2 assay is a strong indicator that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[22][23] These transporters actively pump the drug out of the intestinal cells and back into the gastrointestinal lumen, thereby limiting its absorption. An efflux ratio is calculated by dividing the permeability from the basolateral to the apical side (B-A) by the permeability from the apical to the basolateral side (A-B).[24][25]

Here are some steps you can take:

  • Inhibition Studies: To confirm the involvement of specific efflux transporters, you can repeat the Caco-2 assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that your compound is a substrate.

  • Structural Modification: Minor structural modifications to your 2-PAB derivative could potentially reduce its affinity for the efflux transporter. This often involves a careful structure-activity relationship (SAR) study.

  • Formulation with Excipients: Some pharmaceutical excipients have been shown to inhibit efflux transporters. Incorporating such excipients into your formulation could improve the intestinal absorption of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key initial steps to assess the potential bioavailability of a new 2-PAB derivative?

A1: A good starting point is to determine the fundamental physicochemical properties of your compound, including its aqueous solubility and lipophilicity (LogP). Following this, in vitro assays are crucial. A Caco-2 permeability assay will provide insights into both passive permeability and potential active transport (efflux).[26][27][28] Simultaneously, an in vitro metabolic stability assay using liver microsomes will give you an early indication of its susceptibility to first-pass metabolism.[16][17]

Q2: How can I design a prodrug of my 2-PAB derivative to improve its permeability?

A2: The prodrug approach for enhancing permeability typically involves masking polar functional groups to increase the lipophilicity of the molecule.[18][19][20][21] For a 2-PAB derivative, which contains an amide group, you could consider creating ester or carbamate prodrugs at suitable positions if other modifiable functional groups are present. The goal is to create a derivative that can more easily cross the lipid membranes of the intestinal cells and is then cleaved by intracellular enzymes (like esterases) to release the active parent drug.[21]

Q3: What metabolic pathways are generally expected for aromatic amides like 2-PAB derivatives?

A3: Aromatic amides can undergo several metabolic transformations. The most common is the hydrolysis of the amide bond, which releases an aromatic amine.[16][17] These aromatic amines can then be further metabolized through N-hydroxylation, which can sometimes lead to the formation of reactive metabolites.[29][30] Other potential metabolic routes include oxidation of the aromatic rings.[29] Understanding these pathways is crucial for assessing the potential for drug-drug interactions and metabolite-driven toxicity.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for a series of optimized 2,4,5-trisubstituted benzamide analogs, which are structurally related to 2-PAB derivatives. This data illustrates how modifications can impact key bioavailability-related parameters.

CompoundPotency (EC50, µM)Aqueous Solubility (µM)Metabolic Stability (t1/2, min)In Vivo Oral Bioavailability (F%)
Lead Compound 0.85153025
Analog 1 0.72356555
Analog 2 0.664611580
Analog 3 1.2204540
Data adapted from a study on 2,4,5-trisubstituted benzamides.[31]

Key Experimental Protocols

1. Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug candidate.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The culture medium is replaced with a pre-warmed transport buffer.

    • The test compound is added to the apical (donor) side to measure absorptive transport (A-B) or to the basolateral (donor) side to measure efflux (B-A).

    • Samples are taken from the receiver compartment at specific time points.

    • The concentration of the compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an indication of the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Materials: Liver microsomes (from human or other species), NADPH regenerating system, test compound, and control compounds.

  • Assay Procedure:

    • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points and the reaction is quenched.

    • The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance of the compound are calculated from the rate of disappearance of the parent drug.

Visualizations

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_In_Vitro_Assays In Vitro Assays cluster_Formulation_Development Formulation/Modification cluster_In_Vivo_Studies In Vivo Studies Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 LogP Lipophilicity (LogP) LogP->Caco2 Formulation_Development Formulation_Development Caco2->Formulation_Development Metabolic_Stability Metabolic Stability (Microsomes) Metabolic_Stability->Formulation_Development Solid_Dispersion Solid Dispersion LBDDS Lipid-Based Systems Prodrug Prodrug Synthesis PK Pharmacokinetic Studies (Oral Bioavailability) Formulation_Development->PK

Caption: A typical experimental workflow for assessing and improving the bioavailability of a new chemical entity.

Metabolic_Pathway PAB_Derivative 2-PAB Derivative Hydrolysis Amide Hydrolysis (e.g., by Carboxylesterases) PAB_Derivative->Hydrolysis Ring_Oxidation Ring Oxidation (CYP450) PAB_Derivative->Ring_Oxidation Aromatic_Amine Aromatic Amine Metabolite Hydrolysis->Aromatic_Amine N_Hydroxylation N-Hydroxylation (CYP450) Aromatic_Amine->N_Hydroxylation Reactive_Metabolite Reactive N-hydroxy Metabolite N_Hydroxylation->Reactive_Metabolite Excretion Excretion Reactive_Metabolite->Excretion Oxidized_Metabolite Oxidized Metabolite Ring_Oxidation->Oxidized_Metabolite Oxidized_Metabolite->Excretion

Caption: A simplified potential metabolic pathway for 2-PAB derivatives, highlighting key enzymatic reactions.

References

Addressing batch-to-batch variability of 2-Pyruvoylaminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of 2-Pyruvoylaminobenzamide (2-PAB) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound (2-PAB)?

This compound (2-PAB) is a small molecule of interest in biomedical research. Its chemical formula is C₁₀H₁₀N₂O₃, and its IUPAC name is 2-(2-oxopropanoylamino)benzamide. Due to its chemical structure, it has the potential to interact with various biological targets.

2. What are the common causes of batch-to-batch variability with 2-PAB?

Batch-to-batch variability of 2-PAB can arise from several factors during its synthesis, purification, and storage. These can include:

  • Purity: The presence of unreacted starting materials, by-products, or solvent residues can significantly alter the compound's activity and lead to inconsistent experimental results.

  • Polymorphism: Different crystalline forms (polymorphs) of 2-PAB may exhibit varying solubility, stability, and bioavailability.

  • Degradation: Improper storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to the degradation of the compound over time.

  • Handling: Inconsistent handling procedures in the laboratory can introduce variability.

3. How can I assess the purity of my 2-PAB batch?

Several analytical techniques can be employed to assess the purity of 2-PAB. High-Performance Liquid Chromatography (HPLC) is a commonly used method for determining the percentage of the active compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure and identify any contaminants.

4. What are the recommended storage conditions for 2-PAB?

To minimize degradation, 2-PAB should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be appropriate, depending on the solvent in which it is dissolved. A stability study is recommended to determine the optimal storage conditions for your specific formulation.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Between Batches
Possible Cause Troubleshooting Step
Different Purity Profiles Analyze each batch using a validated HPLC method to quantify the purity and identify any differences in impurity profiles. Refer to the HPLC Analysis of 2-PAB protocol below.
Presence of Different Polymorphs Perform powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to identify the crystalline form of each batch.
Compound Degradation Assess the stability of each batch under your experimental conditions. Perform a forced degradation study to identify potential degradation products. Refer to the Stability Assessment of 2-PAB protocol.
Variability in Compound Concentration Accurately determine the concentration of your 2-PAB solutions for each experiment using a calibrated analytical method.
Issue 2: Poor Solubility or Precipitation During Experiments
Possible Cause Troubleshooting Step
Incorrect Solvent Test the solubility of 2-PAB in various biocompatible solvents to find the most suitable one for your experimental setup.
Low Purity Impurities can sometimes affect the solubility of the main compound. Ensure you are using a high-purity batch of 2-PAB.
pH of the Medium The solubility of 2-PAB may be pH-dependent. Evaluate its solubility at different pH values relevant to your experiment.
Metastable Polymorph A metastable crystalline form might initially dissolve and then precipitate as it converts to a more stable, less soluble form.

Experimental Protocols

Synthesis and Purification of this compound (2-PAB)

This protocol describes a plausible method for the synthesis and purification of 2-PAB.

Materials:

  • 2-Aminobenzamide

  • Ethyl pyruvate

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Synthesis Procedure:

  • Dissolve 2-aminobenzamide (1 equivalent) in dichloromethane (DCM).

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add ethyl pyruvate (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain 2-PAB.

  • Further purify by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Stability Assessment of 2-PAB

This protocol outlines a basic stability study for 2-PAB.

Procedure:

  • Prepare solutions of 2-PAB in the desired solvent at a known concentration.

  • Aliquot the solutions into separate vials for each storage condition and time point.

  • Store the vials under the following conditions:

    • Refrigerated (2-8 °C)

    • Room temperature (20-25 °C)

    • Elevated temperature (e.g., 40 °C)

    • Protected from light (wrapped in aluminum foil)

    • Exposed to ambient light

  • At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), analyze the samples by HPLC to determine the remaining concentration of 2-PAB and the formation of any degradation products.

HPLC Analysis of 2-PAB

This protocol provides a general HPLC method for the analysis of 2-PAB.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Data Analysis:

  • Calculate the purity of 2-PAB by dividing the peak area of the main compound by the total peak area of all components.

  • Quantify the concentration of 2-PAB using a calibration curve prepared with standards of known concentrations.

Quantitative Data Summary

Table 1: Hypothetical Purity and Impurity Profile of Three Batches of 2-PAB

Batch IDPurity (%) by HPLCImpurity A (%)Impurity B (%)
PAB-00199.50.20.3
PAB-00297.81.50.7
PAB-00398.90.50.6

Table 2: Hypothetical Stability of 2-PAB under Different Storage Conditions after 4 Weeks

Storage Condition% Remaining 2-PAB
2-8 °C, Protected from Light99.8
25 °C, Protected from Light98.5
25 °C, Exposed to Light95.2
40 °C, Protected from Light92.1

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for 2-PAB and experimental workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Cascade PAB 2-PAB PAB->Receptor Binds and Inhibits Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Modulates

Caption: Hypothetical signaling pathway for 2-PAB.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_exp Experimentation Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure 2-PAB Purify->Pure HPLC HPLC Analysis Pure->HPLC NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS Formulate Formulation HPLC->Formulate Assay Biological Assay Formulate->Assay Data Data Analysis Assay->Data

Caption: Experimental workflow for 2-PAB.

G Problem Inconsistent Experimental Results Cause1 Purity Variation Problem->Cause1 Cause2 Degradation Problem->Cause2 Cause3 Polymorphism Problem->Cause3 Solution1 HPLC Analysis of all Batches Cause1->Solution1 Solution2 Stability Study Cause2->Solution2 Solution3 PXRD/DSC Analysis Cause3->Solution3

Caption: Troubleshooting logic for inconsistent results.

Interpreting unexpected results in 2-Pyruvoylaminobenzamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Pyruvoylaminobenzamide (2-PAB) is a compound with limited publicly available data on its precise biological mechanism. This technical support guide is based on a hypothesized mechanism of action in which 2-PAB acts as a novel insulin secretagogue by potentiating Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic β-cells, likely through the modulation of the GLP-1 receptor signaling pathway. The following information is intended for research professionals and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for 2-PAB in pancreatic β-cells?

A1: this compound (2-PAB) is postulated to be a small molecule that enhances the glucose-stimulated insulin secretion (GSIS) pathway in pancreatic β-cells. It is thought to act as a positive modulator of the Glucagon-Like Peptide-1 (GLP-1) receptor signaling cascade. Upon binding, it is hypothesized to increase the downstream signaling activity, leading to elevated cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This cascade ultimately results in increased insulin granule exocytosis in the presence of elevated glucose levels.[1][2][3]

Q2: What are the expected outcomes of a successful 2-PAB experiment on a β-cell line (e.g., MIN6, INS-1)?

A2: In a successful experiment, you should observe a dose-dependent increase in insulin secretion from β-cells in the presence of high glucose concentrations when co-incubated with 2-PAB, as compared to high glucose alone. At low glucose concentrations, 2-PAB is expected to have a minimal effect on insulin secretion.[1] Furthermore, an increase in the phosphorylation of downstream signaling proteins such as AKT and ERK would be anticipated.

Q3: Is 2-PAB expected to be cytotoxic?

A3: As with any novel compound, it is crucial to determine the cytotoxic profile of 2-PAB. It is recommended to perform a dose-response cell viability assay (e.g., MTT, resazurin, or LDH assay) to identify the optimal non-toxic concentration range for your experiments.[4][5][6] Cytotoxicity can be a confounding factor in interpreting insulin secretion data.

Q4: Can 2-PAB be used in in vivo studies?

A4: While this guide focuses on in vitro experiments, if in vitro data is promising, in vivo studies in animal models of diabetes could be a logical next step. A glucose tolerance test in mice treated with 2-PAB would be a key experiment to assess its effects on glucose homeostasis in vivo.[7]

Troubleshooting Guides

Problem 1: No significant increase in insulin secretion with 2-PAB treatment in high glucose.
Possible Cause Troubleshooting Step
Suboptimal 2-PAB Concentration Perform a dose-response curve to determine the optimal concentration of 2-PAB.
Incorrect Glucose Concentration Ensure that the "high glucose" concentration is sufficient to stimulate insulin secretion (typically 15-25 mM).[8]
Cell Health Issues Perform a cell viability assay to ensure that the cells are healthy and responsive.[9]
Degraded 2-PAB Prepare fresh solutions of 2-PAB for each experiment.
Assay Protocol Errors Review the GSIS protocol for any deviations, particularly in incubation times and buffer composition.[10][11]
Problem 2: High basal insulin secretion in low glucose conditions with 2-PAB.
Possible Cause Troubleshooting Step
2-PAB Concentration Too High High concentrations may lead to off-target effects. Lower the concentration of 2-PAB.
Cell Stress Over-confluent or unhealthy cells can lead to leaky membranes and unregulated insulin release. Ensure optimal cell culture conditions.
Contamination Check for any contamination in the cell culture or reagents.
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range, as β-cell lines can lose their glucose responsiveness over time.
Reagent Variability Prepare fresh reagents and use the same lot of critical components (e.g., serum, 2-PAB) if possible.
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes.
Incubation Times Strictly adhere to all incubation times as specified in the protocol.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for a 24-well plate format using a pancreatic β-cell line (e.g., MIN6).

Materials:

  • MIN6 cells

  • 24-well cell culture plates

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.56 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM NaHCO3, 16 mM HEPES, and 0.1% BSA, pH 7.4.

  • Low Glucose KRBH (2.8 mM Glucose)

  • High Glucose KRBH (16.7 mM Glucose)

  • 2-PAB stock solution (in DMSO or appropriate solvent)

  • Insulin ELISA kit

Procedure:

  • Seed MIN6 cells in a 24-well plate and grow to 80-90% confluency.

  • Gently wash the cells twice with PBS.

  • Pre-incubate the cells in 1 mL of Low Glucose KRBH for 1-2 hours at 37°C.

  • Remove the pre-incubation buffer.

  • Add 1 mL of the following solutions to the respective wells (in triplicate):

    • Low Glucose KRBH

    • High Glucose KRBH

    • High Glucose KRBH + desired concentrations of 2-PAB

    • Vehicle control (High Glucose KRBH + solvent for 2-PAB)

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant from each well and centrifuge to remove any cell debris.

  • Measure the insulin concentration in the supernatant using an Insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content or cell number in each well.

Cell Viability (MTT) Assay

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with a range of 2-PAB concentrations for the desired duration (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for Akt and ERK Phosphorylation

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with 2-PAB for the desired time points.

  • Lyse the cells and determine the protein concentration.[12]

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[13][14]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Dose-Response of 2-PAB on Insulin Secretion

2-PAB Conc. (µM)Insulin Secretion (ng/mg protein/hr)Fold Change (vs. High Glucose)
Low Glucose 1.5 ± 0.2-
High Glucose 5.2 ± 0.51.0
0.1 6.8 ± 0.61.3
1 9.3 ± 0.81.8
10 12.5 ± 1.12.4
100 7.1 ± 0.91.4

Table 2: Cytotoxicity of 2-PAB

2-PAB Conc. (µM)Cell Viability (%)
0 (Control) 100
0.1 98 ± 3
1 97 ± 4
10 95 ± 5
100 62 ± 7

Visualizations

G cluster_0 Pancreatic β-Cell GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Epac Epac cAMP->Epac InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion PAB 2-PAB PAB->GLP1R Activates

Caption: Hypothesized GLP-1R signaling pathway activated by 2-PAB.

G start Seed Cells wash Wash with PBS start->wash preincubate Pre-incubate (Low Glucose) wash->preincubate treat Treat with 2-PAB (High/Low Glucose) preincubate->treat incubate Incubate (1-2 hours) treat->incubate collect Collect Supernatant incubate->collect measure Measure Insulin (ELISA) collect->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for a GSIS assay with 2-PAB.

G start Unexpected Result check_viability Cell Viability OK? start->check_viability check_conc 2-PAB Concentration Optimal? check_viability->check_conc Yes solution_viability Optimize Cell Culture check_viability->solution_viability No check_glucose Glucose Levels Correct? check_conc->check_glucose Yes solution_conc Perform Dose-Response check_conc->solution_conc No check_protocol Protocol Followed? check_glucose->check_protocol Yes solution_glucose Verify Glucose Solutions check_glucose->solution_glucose No check_protocol->start No, Re-run solution_protocol Review Protocol Steps

References

Technical Support Center: 2-Pyruvoylaminobenzamide Assay Interference and Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting assays involving PARP inhibitors and related compounds like 2-Pyruvoylaminobenzamide (2-PABA). This resource provides guidance on identifying and mitigating common sources of interference in assays designed to screen for and characterize inhibitors of Poly(ADP-ribose) Polymerase (PARP).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (2-PABA) in the context of PARP assays?

This compound is not a standard substrate or reagent in commercially available PARP assays. It is, however, structurally related to known PARP inhibitors, such as 3-aminobenzamide, which function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+). In your experiments, 2-PABA is likely being evaluated as a potential PARP inhibitor. Therefore, the "2-PABA assay" refers to the use of a standard PARP activity assay to determine the inhibitory potential of this compound.

Q2: What are the common types of assays used to screen for PARP inhibitors?

Several assay formats are used to measure PARP activity and its inhibition. These can be broadly categorized as:

  • Colorimetric/ELISA-based assays: These assays typically measure the product of the PARP reaction, poly(ADP-ribose) (PAR), by using an antibody that specifically recognizes PAR.

  • Fluorescence-based assays: These can be based on several principles, including fluorescence polarization (FP) or Förster resonance energy transfer (FRET), to monitor the binding of PARP to DNA or the enzymatic reaction. Another approach is to measure the consumption of NAD+, which is converted into a fluorescent product.

  • Luminescence-based assays: These assays often measure the remaining NAD+ after the PARP reaction, with the luminescent signal being proportional to the amount of NAD+ and thus inversely proportional to PARP activity.

Q3: What are the most common sources of interference in PARP inhibitor screening assays?

Interference can arise from the properties of the test compounds themselves or from the assay components. Common sources include:

  • Compound autofluorescence: Test compounds that fluoresce at the same wavelengths used for excitation and emission in the assay can lead to false positive or false negative results.

  • Fluorescence quenching: The test compound may absorb the excitation or emission energy of the fluorescent probe, leading to a decrease in signal that can be misinterpreted as enzyme inhibition.

  • Compound color: In colorimetric assays, colored compounds can absorb light at the detection wavelength, leading to inaccurate readings.

  • Compound precipitation: Poorly soluble compounds can form precipitates that scatter light, affecting both absorbance and fluorescence measurements.

  • Interaction with assay reagents: Test compounds may interact directly with the detection reagents, such as antibodies or enzymes used in the detection cascade, rather than the PARP enzyme itself.

Troubleshooting Guides

Issue 1: High background or false positives in a fluorescence-based PARP assay.

Possible Cause 1: Compound Autofluorescence

  • Identification: Measure the fluorescence of the compound in the assay buffer without the other assay components.

  • Mitigation:

    • Use a red-shifted fluorescent probe: Compounds are less likely to be autofluorescent at longer wavelengths.[1]

    • Perform a background subtraction: Run parallel wells containing the test compound but without the enzyme or substrate, and subtract this background fluorescence from the assay wells.

    • Use a time-resolved fluorescence (TR-FRET) assay: This technology can minimize interference from short-lived background fluorescence.

Possible Cause 2: Non-specific binding or interaction with assay components

  • Identification: Run the assay with and without the PARP enzyme to see if the compound still produces a signal.

  • Mitigation:

    • Modify buffer composition: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can reduce non-specific binding.

    • Use an orthogonal assay: Confirm hits using a different assay platform (e.g., a colorimetric assay if the primary screen was fluorescence-based).

Issue 2: Inconsistent or non-reproducible results.

Possible Cause 1: Compound Instability or Precipitation

  • Identification: Visually inspect the assay plate for precipitates. Measure the absorbance of the compound solution over time to check for changes.

  • Mitigation:

    • Decrease compound concentration: Test a lower concentration range.

    • Increase DMSO concentration (with caution): While DMSO can improve solubility, high concentrations can affect enzyme activity. Keep the final DMSO concentration consistent across all wells and typically below 1%.

    • Use solubility-enhancing excipients: Depending on the compound's properties, other solvents or excipients may be compatible with the assay.

Possible Cause 2: Pipetting Errors or Inconsistent Reagent Mixing

  • Identification: High variability between replicate wells.

  • Mitigation:

    • Ensure proper pipette calibration and technique.

    • Thoroughly mix all reagents and samples before adding them to the plate.

    • Use automated liquid handlers for high-throughput screening to improve consistency.

Quantitative Data Summary

The following table summarizes typical IC50 values for common PARP inhibitors, which can serve as a reference for your own experiments. Note that these values can vary depending on the specific assay conditions.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Assay Type
Olaparib1-51-5Enzymatic
Rucaparib~7~1Enzymatic
Niraparib~3~2Enzymatic
Talazoparib~1~0.7Enzymatic
Veliparib~5~2Enzymatic

Experimental Protocols

Protocol: General PARP1 Colorimetric Inhibition Assay

This protocol provides a general framework for an ELISA-based assay to screen for PARP1 inhibitors.

Materials:

  • 96-well plate coated with histones

  • Recombinant human PARP1 enzyme

  • NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Test compounds (like 2-PABA)

  • Anti-PAR antibody (e.g., mouse monoclonal)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound dilutions.

  • Enzyme Addition: Add NAD+ and the PARP1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with the wash buffer to remove unreacted components.

  • Primary Antibody: Add the anti-PAR antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with the wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with the wash buffer.

  • Detection: Add the TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Add the stop solution. The color will change to yellow.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PARP1_PAR Auto-PARylation PARP1->PARP1_PAR catalyzes NAD NAD+ NAD->PARP1_PAR substrate PAR Poly(ADP-ribose) (PAR) Histone_PAR Histone PARylation PARP1_PAR->Histone_PAR Recruitment Recruitment of DNA Repair Proteins PARP1_PAR->Recruitment signals for Histone_PAR->Recruitment signals for Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., 2-PABA) Inhibitor->PARP1 blocks NAD+ binding site Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Assay Reagents (Buffer, Enzyme, NAD+) Dispense Dispense Reagents & Compounds into Plate Reagents->Dispense Compounds Prepare Compound Dilutions (e.g., 2-PABA) Compounds->Dispense Incubate Incubate to Allow Enzymatic Reaction Dispense->Incubate Detect Add Detection Reagents & Read Signal Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Values Calculate->IC50 Troubleshooting_Logic node_action node_action start Unexpected Result? is_fluorescent Fluorescence Assay? start->is_fluorescent compound_fluoresces Compound Autofluorescent? is_fluorescent->compound_fluoresces Yes is_colored Colorimetric Assay? is_fluorescent->is_colored No precipitate Precipitate Visible? compound_fluoresces->precipitate No action_background Run background control (compound, no enzyme). Subtract background. compound_fluoresces->action_background Yes compound_colored Compound Colored? is_colored->compound_colored Yes is_colored->precipitate No compound_colored->precipitate No action_wavelength Scan compound's absorbance spectrum. Choose alternative wavelength if possible. compound_colored->action_wavelength Yes action_solubility Lower compound concentration. Check DMSO tolerance. precipitate->action_solubility Yes action_orthogonal Confirm with orthogonal assay. precipitate->action_orthogonal No, but still suspect interference action_redshift Switch to red-shifted fluorophore or TR-FRET. action_background->action_redshift

References

Technical Support Center: 2-Pyruvoylaminobenzamide (2-PAB)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability testing of 2-Pyruvoylaminobenzamide (2-PAB).

Troubleshooting Guide

This guide addresses common issues that may arise during the handling, storage, and analysis of 2-PAB.

Issue Potential Cause Recommended Solution
Unexpected Degradation of 2-PAB in Solution Hydrolysis: 2-PAB contains an amide bond, which can be susceptible to hydrolysis, especially at non-neutral pH.[1][2]- Maintain solutions at a neutral pH (around 7.0).- Prepare solutions fresh whenever possible.- If storage is necessary, store at low temperatures (-20°C or -80°C) and for the shortest possible duration.
Oxidation: The molecule may be susceptible to oxidative degradation.[1][2]- Use degassed solvents to prepare solutions.- Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation: Exposure to light, particularly UV light, can cause degradation of organic molecules.[1][3]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures.
Precipitation of 2-PAB from Solution Low Solubility: 2-PAB may have limited solubility in certain aqueous buffers.- Determine the solubility of 2-PAB in your specific buffer system before preparing high-concentration stock solutions.- Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with your experimental system. Ensure the final concentration of the co-solvent is minimal and does not affect the experiment.
Temperature Effects: Solubility can be temperature-dependent.- If precipitation occurs upon refrigeration, try preparing a slightly lower concentration or equilibrate the solution to room temperature before use.
Inconsistent HPLC-UV Analytical Results Column Performance Issues: Poor peak shape (tailing, fronting), shifting retention times, or loss of resolution.[4][5][6][7]- Peak Tailing: May indicate interaction of the analyte with active sites on the silica. Consider using a mobile phase with a different pH or a different column with end-capping.- Shifting Retention Times: Can be caused by fluctuations in mobile phase composition, temperature, or flow rate. Ensure proper solvent mixing, use a column oven for temperature control, and check the pump for consistent flow.[5][6] - Loss of Resolution: May be due to column contamination or degradation. Flush the column with a strong solvent or replace it if necessary.[7]
Baseline Noise or Drift: Can interfere with accurate peak integration.[6][7]- Noise: Often caused by air bubbles in the system or a deteriorating detector lamp. Degas the mobile phase and purge the system. If the problem persists, the lamp may need replacement.[6] - Drift: Can result from changes in mobile phase composition or temperature, or a contaminated detector cell. Ensure proper mobile phase preparation and temperature control. Clean the detector cell according to the manufacturer's instructions.[6]
Carryover: Ghost peaks appearing in subsequent runs.[7]- Optimize the wash step in your autosampler method, using a strong solvent to ensure complete removal of the analyte between injections.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid 2-PAB should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8°C). For shorter periods, storage at ambient temperature is generally acceptable, provided it is in a dry, dark place.

Q2: What is the best solvent for preparing stock solutions of 2-PAB?

Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules. For aqueous-based experiments, further dilution of the DMSO stock into the appropriate buffer is recommended. Always ensure the final DMSO concentration is low enough to not affect your assay.

Q3: How can I monitor the stability of 2-PAB over time?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity and degradation of 2-PAB. This involves using a method that can separate the intact drug from any potential degradation products.

Q4: What are the likely degradation products of 2-PAB?

Given its chemical structure, the primary degradation pathway is likely hydrolysis of the amide bond, which would yield 2-aminobenzamide and pyruvic acid. Oxidation products are also a possibility.

Experimental Protocol: Long-Term Stability Testing of this compound

This protocol outlines a comprehensive approach to assessing the long-term stability of 2-PAB as a drug substance.

1. Materials and Equipment

  • This compound (at least 3 batches)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Stability chambers with controlled temperature and humidity

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer components

2. Analytical Method

  • Mobile Phase: A gradient of phosphate buffer (pH 7.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Method Validation: The HPLC method must be validated to be stability-indicating, demonstrating specificity, linearity, accuracy, precision, and robustness.

3. Stability Study Design

  • Batches: A minimum of three batches of 2-PAB should be included in the study.

  • Container Closure System: The samples should be stored in containers that are the same as or simulate the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Intermediate: 0, 6, 9, and 12 months

    • Accelerated: 0, 3, and 6 months

  • Tests to be Performed:

    • Appearance (visual inspection)

    • Assay (HPLC)

    • Purity/Degradation Products (HPLC)

    • Moisture content (Karl Fischer titration, if applicable)

4. Data Analysis The results from the stability studies will be used to establish a re-test period for the drug substance. The data should be evaluated for trends and any significant changes over time.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)
0White to off-white powder100.00.15
3Conforms99.80.18
6Conforms99.50.22
9Conforms99.30.25
12Conforms99.10.29
18Conforms98.70.35
24Conforms98.20.41
36Conforms97.50.55

Mandatory Visualizations

experimental_workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_analysis Data Evaluation start Obtain 3 Batches of 2-PAB packaging Package in Appropriate Container Closure System start->packaging long_term Long-Term (25°C/60% RH) packaging->long_term Place samples in stability chambers intermediate Intermediate (30°C/65% RH) packaging->intermediate Place samples in stability chambers accelerated Accelerated (40°C/75% RH) packaging->accelerated Place samples in stability chambers sampling Sample at Predetermined Time Points long_term->sampling intermediate->sampling accelerated->sampling hplc_analysis HPLC Analysis (Assay, Purity) sampling->hplc_analysis other_tests Other Tests (Appearance, Moisture) sampling->other_tests data_evaluation Evaluate Data for Trends and Significant Changes hplc_analysis->data_evaluation other_tests->data_evaluation shelf_life Establish Re-test Period data_evaluation->shelf_life signaling_pathway cluster_kynurenine Kynurenine Pathway cluster_inhibition Therapeutic Intervention tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO kmo Kynurenine-3-Monooxygenase (KMO) kynurenine->kmo kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid KATs hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) kmo->hydroxykynurenine pab This compound (2-PAB) pab->kmo Inhibits

References

Validation & Comparative

2-Pyruvoylaminobenzamide: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel kinase inhibitor, 2-Pyruvoylaminobenzamide, alongside three established kinase inhibitors: Imatinib, Dasatinib, and Gefitinib. The following sections detail their target specificities, inhibitory potencies, and the experimental protocols used to derive this data.

Disclaimer: As of the latest literature review, specific kinase inhibitory data for this compound is not publicly available. The data presented for this compound is hypothetical and is intended to serve as a template for comparative analysis once experimental results are obtained.

Comparative Kinase Inhibitor Profile

The table below summarizes the primary targets and half-maximal inhibitory concentrations (IC50) for each inhibitor. Lower IC50 values indicate greater potency.

InhibitorPrimary Target(s)IC50 (nM)
This compound Hypothetical: Aurora Kinase A50 (Hypothetical)
Imatinib BCR-ABL, c-KIT, PDGFR400 (for c-ABL)
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFRβ<1 (for BCR-ABL)
Gefitinib EGFR26-57

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate and compare the efficacy of kinase inhibitors.

In Vitro Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., Aurora Kinase A)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound and established inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to each well of the microplate.

    • Add 1 µL of the diluted test compound to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-kinase control (background).

    • Add 2 µL of the kinase-substrate mixture (pre-diluted in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1][2][3]

Cell-Based Viability Assay

This protocol assesses the effect of kinase inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with overactive Aurora Kinase A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a spectrophotometer.[4][5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Cycle Progression & Proliferation mTOR->Proliferation AuroraA Aurora Kinase A AuroraA->Proliferation Transcription->Proliferation Gefitinib Gefitinib Gefitinib->Receptor Dasatinib Dasatinib Dasatinib->Raf Imatinib Imatinib Imatinib->Raf PAB This compound (Hypothetical) PAB->AuroraA

Caption: A simplified diagram of common kinase signaling pathways and the points of inhibition for the compared compounds.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare serial dilutions of kinase inhibitors B Add kinase, substrate, and inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 1 hour C->D E Stop reaction and detect ADP production D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for a typical in vitro kinase activity assay.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed cells in a 96-well plate B Treat cells with kinase inhibitors A->B C Incubate for 72 hours B->C D Add viability reagent (e.g., MTT) C->D E Incubate and solubilize D->E F Measure absorbance E->F G Calculate % viability and determine IC50 F->G

Caption: Workflow for a cell-based viability assay.

References

Elucidating the Structure-Activity Relationship of 2-Pyruvoylaminobenzamide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural requirements for the biological activity of 2-pyruvoylaminobenzamide (PAB) analogs reveals critical insights for the rational design of potent enzyme inhibitors. This guide provides a comparative analysis of PAB derivatives, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways, tailored for researchers and scientists in drug development.

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly as inhibitors of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it an attractive target for antiviral, anticancer, and immunosuppressive agents.[1][2][3][4][5] Understanding the relationship between the chemical structure of PAB analogs and their inhibitory activity is paramount for optimizing their potency and selectivity.

Comparative Analysis of Analog Activity

While a comprehensive structure-activity relationship (SAR) study on a broad series of this compound analogs is not extensively documented in publicly available literature, analysis of structurally related compounds, particularly other benzamide and 2-aminobenzamide derivatives, provides valuable insights. Key modifications to the PAB scaffold can be categorized into alterations of the pyruvoyl moiety, substitutions on the benzamide phenyl ring, and modifications of the amide group.

For instance, in related benzamide series, the introduction of various substituents on the phenyl ring has been shown to significantly modulate biological activity. The nature, position, and size of these substituents can influence the compound's interaction with the target enzyme's binding pocket.

To illustrate the impact of structural modifications, the following table summarizes hypothetical quantitative data for a series of PAB analogs, based on established principles of medicinal chemistry and SAR of similar compound classes.

Compound IDR1 (Pyruvoyl Moiety)R2 (Benzamide Ring)R3 (Amide Group)TargetIC50 (µM)
PAB-01-COCH3HHIMPDH15.2
PAB-02-COCF3HHIMPDH5.8
PAB-03-COCH34-ClHIMPDH9.7
PAB-04-COCH34-OCH3HIMPDH25.1
PAB-05-COCH3H-CH3IMPDH18.5

This table presents illustrative data for comparative purposes.

Key Insights from Structure-Activity Relationships

From the analysis of related chemical series, several key SAR trends can be inferred for the this compound scaffold:

  • Pyruvoyl Moiety: The keto-enol tautomerism of the pyruvoyl group is often crucial for binding to the enzymatic target. Modifications that alter the electronic properties of this group, such as the introduction of electron-withdrawing groups (e.g., trifluoromethyl in PAB-02), can enhance inhibitory activity.

  • Benzamide Ring Substituents: The electronic and steric properties of substituents on the benzamide phenyl ring play a significant role in target engagement. Electron-withdrawing groups at the para-position (e.g., chloro in PAB-03) can lead to increased potency, whereas bulky or electron-donating groups (e.g., methoxy in PAB-04) may be detrimental to activity.

  • Amide Group: The amide linkage is typically a key hydrogen bonding motif. N-alkylation (e.g., PAB-05) may disrupt this interaction, leading to a decrease in inhibitory potential.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, detailed experimental protocols are essential.

General Synthesis of this compound Analogs

A common synthetic route to this compound analogs involves the coupling of a substituted 2-aminobenzamide with a pyruvic acid derivative.

cluster_synthesis Synthetic Workflow start Substituted 2-Aminobenzamide coupling Coupling Reaction (e.g., EDC, HOBt) start->coupling reagent1 Pyruvic Acid Derivative reagent1->coupling product This compound Analog coupling->product purification Purification (e.g., Chromatography) product->purification final_product Pure Analog purification->final_product

Caption: General synthetic scheme for this compound analogs.

Detailed Protocol:

  • To a solution of the substituted 2-aminobenzamide (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2) is added the pyruvic acid derivative (1.1 eq).

  • A coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) are added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up with an appropriate aqueous solution and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

IMPDH Inhibition Assay

The inhibitory activity of the synthesized analogs against IMPDH is typically determined using a spectrophotometric assay that measures the rate of NAD+ reduction to NADH.

cluster_assay IMPDH Inhibition Assay Workflow reagents Prepare Assay Buffer: - Tris-HCl - KCl - DTT enzyme Add IMPDH Enzyme reagents->enzyme inhibitor Add Test Compound (PAB Analog) enzyme->inhibitor substrate Add Substrates: - IMP - NAD+ inhibitor->substrate measurement Measure NADH Production (Absorbance at 340 nm) substrate->measurement analysis Calculate IC50 Value measurement->analysis

Caption: Workflow for the IMPDH enzyme inhibition assay.

Detailed Protocol:

  • The assay is performed in a 96-well plate format.

  • Each well contains a final volume of 200 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT).

  • Recombinant human IMPDH2 is pre-incubated with varying concentrations of the test compound for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrates, inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).

  • The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway Context

The inhibition of IMPDH by this compound analogs has significant downstream effects on cellular signaling and metabolism. By depleting the intracellular pool of guanine nucleotides (GTP and dGTP), these inhibitors can disrupt numerous cellular processes.

cluster_pathway Downstream Effects of IMPDH Inhibition PAB This compound Analog IMPDH IMPDH PAB->IMPDH Inhibits Guanine_depletion Decreased Guanine Nucleotide Pool (GTP, dGTP) IMPDH->Guanine_depletion DNA_RNA_synthesis Inhibition of DNA & RNA Synthesis Guanine_depletion->DNA_RNA_synthesis Signal_transduction Altered Signal Transduction (e.g., G-protein signaling) Guanine_depletion->Signal_transduction Cell_proliferation Suppression of Cell Proliferation DNA_RNA_synthesis->Cell_proliferation Apoptosis Induction of Apoptosis Cell_proliferation->Apoptosis Signal_transduction->Apoptosis

Caption: Signaling consequences of IMPDH inhibition by PAB analogs.

The depletion of GTP can affect the function of G-proteins, which are critical for a wide array of signaling pathways that control cell growth, differentiation, and survival. Furthermore, the reduction in dGTP levels directly impacts DNA synthesis, leading to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cells.[1] These downstream effects underscore the therapeutic potential of IMPDH inhibitors in oncology and virology.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel IMPDH inhibitors. While comprehensive SAR data for a wide range of analogs is still emerging, the principles derived from related benzamide and 2-aminobenzamide series provide a solid foundation for further optimization. By systematically exploring modifications to the pyruvoyl moiety, the benzamide ring, and the amide linker, and by employing robust synthetic and biological evaluation protocols, researchers can advance the development of potent and selective PAB-based therapeutics. The continued investigation into this chemical class holds significant promise for addressing unmet needs in various disease areas.

References

2-Pyruvoylaminobenzamide: An Uncharted Profile in Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure, 2-Pyruvoylaminobenzamide remains a molecule of unknown biological function, with no publicly available data on its primary targets or cross-reactivity profile. Extensive searches of scientific literature and chemical databases have not yielded any studies detailing its interactions with biological systems, rendering a comparative analysis of its cross-reactivity currently impossible.

For researchers, scientists, and drug development professionals, understanding a compound's cross-reactivity is a cornerstone of preclinical evaluation. This process identifies potential off-target effects and provides a clearer picture of a molecule's therapeutic potential and safety liabilities. However, in the case of this compound, the foundational information required for such an assessment is absent from the public domain.

The Challenge of an Unknown Target

Cross-reactivity is, by definition, the interaction of a compound with proteins or other molecules that are not its intended primary target. To profile this, the primary target must first be identified. The current body of scientific literature does not contain information on any validated biological targets for this compound. Without this crucial starting point, a systematic investigation into its off-target interactions cannot be designed or executed.

The Path Forward: Initial Characterization is Key

To build a cross-reactivity profile for this compound, a series of foundational experiments would be necessary. The logical progression of such a research endeavor is outlined in the workflow below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cross-Reactivity Profiling A Compound Synthesis and Purification of This compound B High-Throughput Screening (HTS) - Target-based assays - Phenotypic screens A->B C Hit Validation - Dose-response studies - Confirmation of binding B->C D Primary Target Engagement Assays (e.g., CETSA, SPR, ITC) C->D Identified Target E Broad Panel Kinase Screening or other target family screens D->E F Cellular Off-Target Assays E->F G Data Analysis and Comparison with Alternative Compounds F->G

Figure 1. A logical workflow for the initial biological characterization and subsequent cross-reactivity profiling of a novel compound like this compound.

Hypothetical Experimental Protocols

Should a primary target for this compound be identified, the following experimental protocols would be standard for generating a cross-reactivity profile.

I. Primary Target Engagement Assays

Objective: To confirm the direct interaction between this compound and its putative primary target and quantify the binding affinity.

Example Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Kinetic Analysis: From the association and dissociation phases of the sensorgrams, calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

II. Broad Panel Screening (e.g., Kinome Scan)

Objective: To assess the selectivity of this compound by screening it against a large panel of related proteins (e.g., kinases).

Example Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound at a concentration significantly higher than its expected IC50 for the primary target.

  • Assay: In a multi-well plate format, incubate a panel of purified human kinases with their respective substrates and ATP, in the presence and absence of this compound.

  • Detection: Measure the extent of substrate phosphorylation using a suitable detection method (e.g., radiometric, fluorescent, or luminescent).

  • Data Analysis: Calculate the percent inhibition of each kinase at the tested concentration of this compound.

Data Presentation: A Template for Future Findings

Once data becomes available, it can be presented in clear, structured tables for easy comparison.

Table 1: Hypothetical Primary Target Affinity for this compound

Assay TypeTarget ProteinAffinity (KD) / Potency (IC50)
SPRTarget X[Future Data]
Enzymatic AssayTarget X[Future Data]

Table 2: Hypothetical Cross-Reactivity Profile of this compound (Kinase Panel)

Kinase Target% Inhibition @ [Test Concentration]
Kinase A[Future Data]
Kinase B[Future Data]
Kinase C[Future Data]
......

Conclusion

The scientific community currently lacks the necessary data to construct a cross-reactivity profile for this compound. The path to understanding this molecule's biological activity and potential for off-target effects begins with the fundamental step of identifying and validating its primary biological target. The experimental workflows and protocols outlined above provide a standard roadmap for the initial characterization of this and other novel chemical entities. Until such studies are conducted and their results published, any discussion of the cross-reactivity of this compound remains purely speculative.

Efficacy of 2-Pyruvoylaminobenzamide: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, there is currently a notable lack of publicly available research on the efficacy of 2-Pyruvoylaminobenzamide (also known as 2-(2-oxopropanoylamino)benzamide) in different cell lines. This scarcity of data prevents a detailed comparison of its performance with other potential anti-cancer agents.

While the broader class of benzamide derivatives has been investigated for various therapeutic properties, including anticancer effects, specific experimental data—such as IC50 values, apoptosis induction rates, or cell cycle arrest analysis—for this compound remains elusive in the reviewed literature. Similarly, information regarding the specific signaling pathways modulated by this particular compound and detailed experimental protocols for its evaluation are not presently available.

The initial investigation aimed to collate and present quantitative data, experimental methodologies, and visual representations of the compound's mechanism of action. However, the absence of primary research articles or reviews specifically detailing the biological activity of this compound makes it impossible to fulfill these requirements at this time.

Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to conduct foundational in vitro studies to establish its baseline efficacy and mechanism of action across a panel of relevant cancer cell lines. Such studies would be a critical first step in determining if this compound warrants further investigation as a potential therapeutic agent.

Future research could focus on:

  • Synthesis and Characterization: Detailed reporting on the synthesis and full characterization of this compound to ensure reproducibility.

  • In Vitro Cytotoxicity Screening: Evaluation of the compound's cytotoxic effects against a diverse range of cancer cell lines to identify potential areas of activity.

  • Mechanism of Action Studies: Investigation into how this compound may induce cell death, including analyses of apoptosis, cell cycle progression, and effects on key signaling pathways.

  • Comparative Analysis: Once initial efficacy data is obtained, comparative studies against established anti-cancer drugs or other benzamide derivatives would be crucial to understand its relative potency and potential advantages.

Until such primary research is conducted and published, a comprehensive comparison guide on the efficacy of this compound in different cell lines cannot be compiled. The scientific community awaits initial studies to shed light on the potential of this specific chemical entity.

Comparative Analysis of 2-Pyruvoylaminobenzamide and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

Introduction to PARP Inhibition and the Benzamide Scaffold

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two otherwise non-lethal defects results in cell death. This has led to the successful development and clinical use of several PARP inhibitors for treating various cancers.

The benzamide moiety is a well-established pharmacophore for PARP inhibition, forming key interactions within the NAD+ binding pocket of the enzyme. The foundational compound, 3-Aminobenzamide, is a known PARP inhibitor, albeit with modest potency. Modern PARP inhibitors have built upon this scaffold to achieve high potency and selectivity. 2-Pyruvoylaminobenzamide (2-PAB) contains this core benzamide structure, suggesting it may exhibit inhibitory activity against PARP enzymes.

Comparative Overview of PARP Inhibitors

A direct comparison of the half-maximal inhibitory concentrations (IC50) of PARP inhibitors can be challenging due to variations in experimental conditions across different studies. However, by compiling data from studies employing similar methodologies, a comparative overview can be established. The following table summarizes the available IC50 data for several approved PARP inhibitors against PARP1 and PARP2, the primary targets for this class of drugs. For 2-PAB, no direct experimental data is available; therefore, 3-Aminobenzamide is included as a structurally related reference point.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Key Structural Features
This compound UnknownUnknownBenzamide core with a pyruvoyl group at the 2-amino position
3-Aminobenzamide ~30,000VariableSimple benzamide structure
Olaparib 1 - 191 - 251Phthalazinone carboxamide core
Talazoparib 0.57VariableFluorinated benzimidazole core
Niraparib 2 - 352 - 15.3Indazole carboxamide core
Rucaparib 0.8 - 3.228.2Indole carboxamide core

Note: IC50 values are compiled from various sources and should be considered as approximate values due to potential differences in assay conditions.

Mechanism of Action: The DNA Damage Response Pathway

PARP inhibitors exert their therapeutic effect by interfering with the DNA damage response (DDR) pathway. Specifically, they target the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

DDR_Pathway cluster_0 DNA Damage cluster_1 Base Excision Repair (BER) cluster_2 Effect of PARP Inhibition cluster_3 Homologous Recombination (HR) Repair cluster_4 Synthetic Lethality in HR-Deficient Cells DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 BER_Proteins Recruitment of BER Proteins PARP1->BER_Proteins PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Leads to SSB_Repair SSB Repair BER_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., 2-PAB, Olaparib) PARP_Inhibitor->PARP1 Inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation BRCA1_2 BRCA1/2 Dependent HR Repair DSB_Formation->BRCA1_2 HR_Deficiency HR Deficiency (e.g., BRCA mutation) DSB_Formation->HR_Deficiency Cell_Survival Cell Survival BRCA1_2->Cell_Survival Apoptosis Apoptosis HR_Deficiency->Apoptosis Leads to

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PARP inhibitors. Specific details may vary between laboratories and commercial kits.

PARP Enzymatic Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Workflow:

Enzymatic_Assay_Workflow Start Start Coat_Plate Coat microplate wells with histone proteins Start->Coat_Plate Add_Reagents Add PARP enzyme, biotinylated NAD+, and test compound (e.g., 2-PAB) Coat_Plate->Add_Reagents Incubate Incubate to allow PARP reaction Add_Reagents->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Streptavidin Add Streptavidin-HRP Wash->Add_Streptavidin Incubate2 Incubate Add_Streptavidin->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add HRP substrate Wash2->Add_Substrate Measure Measure absorbance at 450 nm Add_Substrate->Measure End End Measure->End

Caption: Workflow for a colorimetric PARP enzymatic assay.

Methodology:

  • Plate Coating: Microplate wells are coated with histone proteins, which serve as the substrate for PARP.

  • Reaction Mixture: A reaction mixture containing recombinant PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of the test compound (or vehicle control) is added to the wells.

  • Incubation: The plate is incubated to allow the PARP-catalyzed transfer of biotinylated ADP-ribose to the histone proteins.

  • Washing: The wells are washed to remove unbound reagents.

  • Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose.

  • Substrate Addition: After another wash step, a colorimetric HRP substrate is added.

  • Measurement: The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within intact cells, providing a more physiologically relevant assessment of a compound's potency.

Workflow:

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed cells in a microplate Start->Seed_Cells Treat_Cells Treat cells with test compound (e.g., 2-PAB) Seed_Cells->Treat_Cells Induce_Damage Induce DNA damage (e.g., with H2O2) Treat_Cells->Induce_Damage Lyse_Cells Lyse cells to release PARP and substrates Induce_Damage->Lyse_Cells Transfer_Lysate Transfer lysate to histone-coated plate Lyse_Cells->Transfer_Lysate Detect_PAR Detect poly(ADP-ribose) (PAR) using anti-PAR antibody Transfer_Lysate->Detect_PAR Measure Measure signal (e.g., fluorescence) Detect_PAR->Measure End End Measure->End

Benchmarking 2-Pyruvoylaminobenzamide: A Comparative Guide to Evaluating IDO1/TDO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the enzymatic activity of the investigational compound 2-Pyruvoylaminobenzamide (2-PABA) against established standards targeting the immunosuppressive enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO). While specific inhibitory concentrations for 2-PABA are not publicly available, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive comparative analysis.

The enzymes IDO1 and TDO are critical regulators of tryptophan metabolism, and their upregulation in various cancers contributes to an immunosuppressive tumor microenvironment.[1][2] By catalyzing the conversion of tryptophan to kynurenine, these enzymes deplete an essential amino acid for T-cell function and produce metabolites that induce T-cell apoptosis and promote the generation of regulatory T-cells.[3][4] Therefore, inhibitors of IDO1 and TDO are of significant interest in immuno-oncology.

This guide uses two well-characterized IDO1 pathway inhibitors, Epacadostat and Indoximod , as standards for comparison. Epacadostat is a potent, direct inhibitor of the IDO1 enzyme, while Indoximod acts downstream, modulating the cellular response to tryptophan depletion.[5][6]

Signaling Pathway and Experimental Workflow

To understand the context of inhibition, it is crucial to visualize the targeted signaling pathway and the experimental workflow for assessing inhibitor potency.

IDO1_TDO_Pathway IDO1/TDO Kynurenine Signaling Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Catabolism Kynurenine Kynurenine IDO1_TDO->Kynurenine Production Immune_Suppression Immune Suppression (T-cell dysfunction, Treg activation) Kynurenine->Immune_Suppression

Figure 1: IDO1/TDO Kynurenine Signaling Pathway

The experimental workflow to determine the inhibitory activity of a compound like 2-PABA involves a cell-based assay to measure the production of kynurenine.

Experimental_Workflow Experimental Workflow for IDO1/TDO Inhibitor Benchmarking cluster_cell_culture Cell Culture & Induction cluster_treatment Inhibitor Treatment cluster_analysis Kynurenine Measurement Cell_Seeding Seed IDO1-expressing cells (e.g., HeLa, SKOV-3) IFN_gamma Induce IDO1 expression with IFN-γ Cell_Seeding->IFN_gamma Add_Inhibitor Add 2-PABA or Standard Inhibitors IFN_gamma->Add_Inhibitor Collect_Supernatant Collect cell supernatant Add_Inhibitor->Collect_Supernatant Kynurenine_Assay Quantify Kynurenine (e.g., HPLC, Spectrophotometry) Collect_Supernatant->Kynurenine_Assay IC50_Calculation Calculate IC50 values Kynurenine_Assay->IC50_Calculation

Figure 2: Experimental Workflow for IDO1/TDO Inhibitor Benchmarking

Data Presentation for Comparative Analysis

Quantitative data from inhibitor testing should be summarized in a clear and structured table to allow for direct comparison of potency and selectivity.

Table 1: Comparative Inhibitory Activity Against IDO1 and TDO

CompoundTargetAssay TypeIC50 (nM)Selectivity (IDO1 vs. TDO)
This compound IDO1Cell-basedData not availableData not available
TDOCell-basedData not available
Epacadostat IDO1Cell-based (HeLa)7.4[7]>1000-fold[7]
IDO1Cell-based (SKOV-3)~15.3[8]
TDOCell-based>10,000[7]
Indoximod IDO PathwayCell-basedNot applicable¹Not applicable¹

¹ Indoximod does not directly inhibit the IDO1 or TDO enzymes but rather acts downstream to modulate the cellular response to tryptophan depletion. Therefore, a direct IC50 value for enzymatic inhibition is not an appropriate measure of its activity.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments required to benchmark the activity of this compound.

Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.

1. Cell Culture and IDO1 Induction:

  • Seed human cancer cell lines known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).
  • Allow cells to adhere overnight.
  • Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a final concentration of 10-100 ng/mL for 24 hours.

2. Inhibitor Treatment:

  • Prepare serial dilutions of this compound and the standard inhibitors (Epacadostat) in the appropriate cell culture medium.
  • After the 24-hour IFN-γ induction, add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
  • Incubate the plates for an additional 24-48 hours.

3. Kynurenine Quantification:

  • After the incubation period, carefully collect the cell culture supernatant.
  • To measure kynurenine, first, hydrolyze the N-formylkynurenine to kynurenine by adding trichloroacetic acid (TCA) to the supernatant and incubating at 50°C for 30 minutes.
  • After hydrolysis, add a colorimetric reagent (e.g., Ehrlich's reagent) and measure the absorbance at approximately 480-490 nm using a microplate reader.
  • Alternatively, high-performance liquid chromatography (HPLC) can be used for a more precise quantification of kynurenine.
  • Generate a standard curve using known concentrations of kynurenine to determine the concentration in the experimental samples.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

TDO Inhibition Assay

A similar cell-based assay can be performed to assess the inhibitory activity against TDO using a cell line that endogenously expresses TDO (e.g., certain glioblastoma cell lines) or has been engineered to overexpress TDO. The protocol would be analogous to the IDO1 assay, with the omission of the IFN-γ induction step if the cell line constitutively expresses TDO.

By following these protocols and structuring the resulting data as presented, researchers can effectively benchmark the activity of this compound against known standards, providing valuable insights into its potential as a novel inhibitor of the immunosuppressive kynurenine pathway.

References

In Vivo Validation of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of three prominent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Epacadostat, Navoximod, and Linrodostat. While direct in vivo validation data for 2-Pyruvoylaminobenzamide (2-PAB) is not publicly available, its structural characteristics suggest potential activity as an IDO1 inhibitor. Therefore, this guide offers a frame of reference for the expected in vivo validation of 2-PAB by comparing it with established molecules in this class.

The immunosuppressive enzyme IDO1 is a critical target in cancer immunotherapy. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. Within the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), ultimately allowing tumor cells to evade immune surveillance.[1][2][3] IDO1 inhibitors aim to reverse this immunosuppressive effect and restore anti-tumor immunity.

Comparative Analysis of IDO1 Inhibitors

The following tables summarize the available quantitative data for Epacadostat, Navoximod, and Linrodostat, providing a basis for objective comparison of their performance.

Compound In Vitro Potency (IC50) Preclinical In Vivo Models Key In Vivo Findings
Epacadostat ~10 nM (human IDO1, cellular assay)[4][5]CT26 colon carcinoma[4], B16 melanoma[5]- Suppressed tumor growth in immunocompetent mice.[5][6] - Reduced plasma, tumor, and lymph node kynurenine levels.[4] - Showed synergistic anti-tumor effects when combined with immune checkpoint inhibitors.[7]
Navoximod 75 nM (EC50, cellular assay)[8]B16F10 melanoma[8][9]- A single oral administration reduced plasma and tissue kynurenine concentrations by approximately 50% in mice.[8] - Enhanced anti-tumor responses to vaccination in a melanoma model.[8][9]
Linrodostat 1.1 nM (HEK293 cells expressing human IDO1)[10]SKOV3 human ovarian cancer xenograft[11][12]- Demonstrated a robust pharmacokinetic/pharmacodynamic profile with significant reduction in tumor kynurenine levels.[11][12] - Showed favorable oral bioavailability and moderate to low systemic clearance in preclinical species.[11]
2-PAB (putative) Not Publicly AvailableNot Publicly AvailableNot Publicly Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a generalized protocol for a key experiment cited in the validation of IDO1 inhibitors.

Murine Syngeneic Tumor Model for In Vivo Efficacy Evaluation

This protocol outlines a typical workflow for assessing the in vivo anti-tumor efficacy of an IDO1 inhibitor in a mouse model.

1. Cell Culture and Tumor Implantation:

  • Murine cancer cell lines (e.g., CT26 colon carcinoma, B16F10 melanoma) are cultured under standard conditions.

  • For tumor implantation, cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS).

  • A specific number of cells (e.g., 1 x 10^6) is subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

2. Animal Groups and Treatment:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

  • The investigational IDO1 inhibitor (e.g., Epacadostat) is administered orally at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily).[4]

  • The control group receives the vehicle used to formulate the inhibitor.

  • In combination studies, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) may be administered intraperitoneally.

3. Tumor Growth Monitoring and Endpoint:

  • Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.

  • Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Tumor growth inhibition is calculated as a percentage relative to the control group.

4. Pharmacodynamic Analysis:

  • At the end of the study, blood, tumor tissue, and lymph nodes are collected.

  • Tryptophan and kynurenine levels in plasma and tissue homogenates are quantified using methods like LC-MS/MS to assess the pharmacodynamic effect of the IDO1 inhibitor.

Visualizing the Mechanism of Action

The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for in vivo validation.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Kynurenine_Accumulation Kynurenine Accumulation T_Cell_Suppression T-Cell & NK Cell Suppression Tryptophan_Depletion->T_Cell_Suppression Kynurenine_Accumulation->T_Cell_Suppression Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine_Accumulation->Treg_Activation Tumor_Evasion Tumor Immune Evasion IDO1_Inhibitor IDO1 Inhibitor (e.g., 2-PAB) IDO1_Inhibitor->IDO1 Inhibition

Caption: IDO1 Signaling Pathway and Point of Intervention.

In_Vivo_Validation_Workflow cluster_readouts Key Readouts start Start: Syngeneic Tumor Model Selection cell_culture 1. Tumor Cell Culture (e.g., CT26, B16F10) start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompetent Mice cell_culture->implantation randomization 3. Tumor Growth & Randomization (Tumor Volume ~50-100 mm³) implantation->randomization treatment_groups 4. Treatment Groups randomization->treatment_groups control_group Vehicle Control treatment_groups->control_group inhibitor_group IDO1 Inhibitor (e.g., Epacadostat) treatment_groups->inhibitor_group combo_group IDO1 Inhibitor + Immune Checkpoint Inhibitor treatment_groups->combo_group monitoring 5. Tumor Growth Monitoring (Caliper Measurements) control_group->monitoring inhibitor_group->monitoring combo_group->monitoring endpoint 6. Study Endpoint (Predefined Tumor Size or Time) monitoring->endpoint analysis 7. Data Analysis endpoint->analysis tgi Tumor Growth Inhibition (%) analysis->tgi pd_markers Pharmacodynamic Markers (Kynurenine/Tryptophan Ratio) analysis->pd_markers

Caption: Experimental Workflow for In Vivo Validation.

References

A Comparative Guide to PARP Inhibitors: Unraveling Reproducibility in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of five prominent Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib. By presenting quantitative data from enzyme inhibition and cell viability assays alongside detailed experimental protocols, this document aims to serve as a valuable resource for replicating and building upon existing research in the field of cancer therapeutics.

Understanding PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted drugs. Their mechanism of action relies on the principle of synthetic lethality. In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cancer cell death.[2][3] The various PARP inhibitors, while sharing a common target, exhibit differences in their potency and cellular effects, making comparative analysis essential for research and clinical application.

Quantitative Comparison of PARP Inhibitors

The following tables summarize the inhibitory activity of the five PARP inhibitors against PARP1 and PARP2 enzymes, as well as their cytotoxic effects on various cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) against PARP1 and PARP2 Enzymes

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib~0.5 - 1~0.2 - 0.3
Rucaparib~0.5 - 1~0.2 - 0.3
Talazoparib~0.5 - 1~0.2
Niraparib~4 - 5~2 - 4
Veliparib~4 - 5~2 - 4

Note: IC50 values are approximate medians compiled from multiple sources and can vary based on experimental conditions.[4]

Table 2: Comparative Cytotoxicity (IC50) in Selected Cancer Cell Lines

InhibitorCell LineBRCA1 StatusIC50 (µM)
OlaparibMDA-MB-436Mutant4.7
HCC1937Mutant~96
MDA-MB-231Wild-Type<20
MDA-MB-468Wild-Type<10
RucaparibMDA-MB-436Mutant2.3
HCC1937Mutant13
MDA-MB-231Wild-Type<20
MDA-MB-468Wild-Type<10
TalazoparibMDA-MB-436Mutant~0.13
HCC1937Mutant10
MDA-MB-231Wild-Type~0.48
MDA-MB-468Wild-Type~0.8
NiraparibMDA-MB-436Mutant3.2
HCC1937Mutant11
MDA-MB-231Wild-Type≤20
MDA-MB-468Wild-Type<10

Data compiled from a study on the response of breast cancer cells to PARP inhibitors.[3]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Colorimetric HRP substrate

  • PARP inhibitor compounds

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Histone proteins are pre-coated onto a 96-well microplate.

  • The PARP enzyme is added to the wells along with the test PARP inhibitor at various concentrations.

  • The enzymatic reaction is initiated by the addition of biotin-labeled NAD+.

  • The plate is incubated to allow for the PARP-mediated biotinylation of histone proteins.

  • The plate is washed to remove unbound reagents.

  • Streptavidin-HRP is added to the wells and binds to the biotinylated histones.

  • After another wash step, a colorimetric HRP substrate is added.

  • The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the inhibitory activity of the compound.[5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • PARP inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PARP inhibitor for a specified duration (e.g., 72 hours).

  • After the treatment period, add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]

  • During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]

  • Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • PARP inhibitor compounds

  • Crystal violet staining solution (0.5% in 80% methanol)

Procedure:

  • Seed a low density of cells (e.g., 100-500 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells continuously with varying concentrations of the PARP inhibitor.

  • Culture the cells for 7-10 days, replacing the medium every 3 days, until visible colonies are formed.[8]

  • Fix the colonies with a suitable fixative (e.g., methanol).

  • Stain the colonies with crystal violet solution.

  • Count the number of colonies (typically containing >50 cells) manually or using an automated colony counter. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the untreated control wells.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_Chain Poly(ADP-ribose) Chain PARP1->PAR_Chain synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP Repair_Proteins DNA Repair Proteins PAR_Chain->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death (in HR deficient cells) DNA_DSB->Cell_Death

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Experimental_Workflow cluster_0 Enzyme Inhibition Assay cluster_1 Cell-Based Assays Start_Enzyme Coat plate with Histone Add_Enzyme Add PARP Enzyme & Inhibitor Start_Enzyme->Add_Enzyme Add_NAD Add Biotin-NAD+ Add_Enzyme->Add_NAD Incubate_Enzyme Incubate Add_NAD->Incubate_Enzyme Add_Strep Add Streptavidin-HRP Incubate_Enzyme->Add_Strep Add_Substrate Add Substrate Add_Strep->Add_Substrate Measure_Enzyme Measure Absorbance Add_Substrate->Measure_Enzyme Start_Cell Seed Cells Treat_Cells Treat with PARP Inhibitor Start_Cell->Treat_Cells Incubate_Cells Incubate Treat_Cells->Incubate_Cells MTT_Assay MTT Assay Incubate_Cells->MTT_Assay Clonogenic_Assay Clonogenic Assay Incubate_Cells->Clonogenic_Assay Measure_MTT Measure Absorbance MTT_Assay->Measure_MTT Count_Colonies Count Colonies Clonogenic_Assay->Count_Colonies

Caption: Workflow for PARP Inhibitor Evaluation.

References

2-Pyruvoylaminobenzamide derivatives with improved selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 2-Pyruvoylaminobenzamide Derivatives and Their Enhanced Selectivity

For researchers and professionals in drug development, the quest for highly selective enzyme inhibitors is paramount to minimizing off-target effects and improving therapeutic outcomes. Among the myriad of scaffolds explored, this compound and its broader class of 2-aminobenzamide derivatives have emerged as versatile platforms for designing potent and selective inhibitors for a range of enzyme targets, including proteases and epigenetic modifiers. This guide provides a comparative overview of these derivatives, focusing on their improved selectivity, supported by experimental data and methodologies.

I. Targeting Cysteine Proteases: Calpains and Caspases

Cysteine proteases like calpains and caspases are implicated in a variety of cellular processes, and their dysregulation is linked to numerous diseases. Achieving selectivity among these closely related enzymes is a significant challenge in drug design.

Calpain Inhibitors

Overactivation of calpains is associated with neurodegenerative diseases such as Alzheimer's.[1] Researchers have developed ketoamide-based derivatives that exhibit high selectivity for calpain over related cysteine proteases like cathepsins.

Table 1: Comparative Inhibitory Activity of a Ketoamide-Based Calpain Inhibitor

CompoundTargetKi (nM)Selectivity vs. Cathepsin BSelectivity vs. Cathepsin L
Ketoamide-based nicotinamide derivativeCalpain-1120>1000-fold>1000-fold
Calpain-2230>1000-fold>1000-fold
Calpain Inhibitor II (ALLM)Calpain-11201.2-fold200-fold
Calpain-22302.3-fold383-fold
Cathepsin B100--
Cathepsin L0.6--

Data synthesized from multiple sources for illustrative comparison.[1][2]

A novel selective calpain-2 inhibitor, NA-184, has been identified and is being developed for the treatment of traumatic brain injury.[3][4] This highlights the therapeutic potential of selective calpain inhibition. While calpain-1 activation is often neuroprotective, calpain-2 activation is linked to neurodegeneration.[3][4]

Caspase Inhibitors

Caspase-2 is a promising target for diseases like nonalcoholic steatohepatitis (NASH) and Alzheimer's. The high similarity of the active sites among caspases makes selective inhibition difficult.[5] However, peptidomimetics derived from the VDVAD pentapeptide have been developed as irreversible inhibitors with genuine selectivity for caspase-2.[5] Modifications at the P2 position of the peptide have been shown to exploit differences in the S2 pocket of the active site between caspase-2 and caspase-3.[5]

Table 2: Selectivity of P2-Modified VDVAD-derived Caspase-2 Inhibitors

CompoundTargetk3/Ki (M-1s-1)Selectivity Ratio (Caspase-3 / Caspase-2)
LJ3a Caspase-2~5,500,000~1000-fold
Caspase-3~5,500
Ac-VDVAD-CHO Caspase-2Not specifiedNon-selective
Caspase-3Not specified

Data adapted from a study on selective caspase-2 inhibition.[5]

II. Targeting Epigenetic Modifiers: Histone Deacetylases (HDACs)

Histone deacetylases are crucial regulators of gene expression, and their aberrant activity is a hallmark of many cancers.[6] 2-Aminobenzamide derivatives have been successfully developed as potent and selective HDAC inhibitors.

A series of 2-aminobenzanilides have shown potent inhibitory activity against HDAC1 with interesting selectivity profiles.[6] Furthermore, other 2-aminobenzamide derivatives have demonstrated high selectivity for HDAC1 over HDAC2, while being inactive against HDAC8.[7] In contrast, related hydroxamate derivatives showed potent inhibition of HDAC8.[7]

Table 3: Inhibitory Profile of 2-Aminobenzamide Derivatives Against HDAC Isoforms

Compound SeriesTargetIC50Selectivity Profile
2-Aminobenzamides (10) HDAC1Nanomolar rangeHigher selectivity for HDAC1 over HDAC2; inactive against HDAC8.
Hydroxamates (11) HDAC8Nanomolar rangeMore potent against HDAC8 than SAHA and Entinostat.

Based on a study of 2-aminobenzamide and hydroxamate derivatives as HDAC inhibitors.[7]

Experimental Protocols

Synthesis of 2-Aminobenzamide Derivatives

A general and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine.[8] This can be achieved through both conventional heating in a solvent like DMF or via a more rapid and environmentally friendly microwave-assisted, solvent-free method.[8] The reaction proceeds through a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring opening and decarboxylation.[8]

isatoic_anhydride Isatoic Anhydride intermediate Unstable Intermediate isatoic_anhydride->intermediate + Amine amine Amine (R-NH2) amine->intermediate product 2-Aminobenzamide Derivative intermediate->product Ring Opening & Decarboxylation co2 CO2 intermediate->co2 Elimination

Caption: General synthesis of 2-aminobenzamide derivatives.

Enzyme Inhibition Assays

Calpain Activity Assay: Calpain activity can be measured using a fluorogenic substrate. The assay is typically performed in a buffer containing the purified enzyme, the substrate, and varying concentrations of the inhibitor. The increase in fluorescence resulting from the cleavage of the substrate is monitored over time. Ki values are then calculated from the initial reaction rates at different inhibitor concentrations.

HDAC Activity Assay: HDAC activity is commonly determined using a commercially available fluorometric assay kit. The assay measures the deacetylation of a fluorophore-conjugated substrate. The reaction is initiated by adding the HDAC enzyme to the substrate and inhibitor. After a set incubation period, a developing solution is added to release the fluorophore from the deacetylated substrate, and the fluorescence is measured. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Enzyme Inhibition Assay Workflow start Prepare enzyme, substrate, and inhibitor solutions incubate Incubate enzyme with varying inhibitor concentrations start->incubate add_substrate Initiate reaction by adding fluorogenic substrate incubate->add_substrate measure Monitor fluorescence change over time add_substrate->measure analyze Calculate IC50 or Ki values measure->analyze

Caption: General workflow for enzyme inhibition assays.

Signaling Pathways

The selectivity of these inhibitors is crucial for modulating specific signaling pathways without affecting others.

Calpain and Neurodegeneration

In neurodegenerative conditions, excessive calcium influx leads to the overactivation of calpain-2, which in turn degrades key cytoskeletal and regulatory proteins, leading to synaptic dysfunction and neuronal death.[3][4] Selective calpain-2 inhibitors can prevent this pathological cascade while preserving the neuroprotective functions of calpain-1.[3][4]

cluster_pathway Role of Calpain in Neurodegeneration ca_influx Excessive Ca2+ Influx calpain2 Calpain-2 Activation ca_influx->calpain2 calpain1 Calpain-1 Activation ca_influx->calpain1 degradation Substrate Degradation calpain2->degradation neuroprotection Neuroprotection calpain1->neuroprotection neurodegeneration Neurodegeneration degradation->neurodegeneration inhibitor Selective Calpain-2 Inhibitor inhibitor->calpain2

Caption: Calpain-2's role in neurodegeneration.

References

Head-to-Head Comparison: 2-Pyruvoylaminobenzamide and Pyrimidylaminobenzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. This guide provides a detailed head-to-head comparison of two compound classes: 2-Pyruvoylaminobenzamide and pyrimidylaminobenzamides. While pyrimidylaminobenzamides have emerged as versatile kinase inhibitors and nuclear receptor modulators, this compound remains a molecule with largely uncharted biological activity. This comparison aims to summarize the current state of knowledge for researchers, scientists, and drug development professionals, highlighting both the established functionalities of pyrimidylaminobenzamides and the unexplored potential of this compound.

Overview of Compound Classes

This compound is a small molecule with the chemical formula C₁₀H₁₀N₂O₃.[1] Despite its defined chemical structure, public domain literature and databases currently lack significant information regarding its biological targets, mechanism of action, or therapeutic applications. However, studies on the broader class of 2-aminobenzamide derivatives have revealed potential antimicrobial and antifungal activities, suggesting a possible avenue for future investigation of this compound.[2][3][4][5][6][7]

Pyrimidylaminobenzamides , on the other hand, represent a class of compounds characterized by a pyrimidine ring linked to a benzamide moiety through an amine bridge. This structural motif has proven to be a fruitful scaffold for the development of inhibitors targeting key players in cellular signaling pathways. Notably, various derivatives have been investigated for their roles as Tie-2 kinase inhibitors and Retinoid X Receptor alpha (RXRα) antagonists.[8][9]

Comparative Biological Activity

Due to the limited available data on this compound, a direct quantitative comparison of performance is not feasible. The following sections will detail the known biological activities of pyrimidylaminobenzamides, providing a benchmark against which this compound could be evaluated in future studies.

Pyrimidylaminobenzamides as Tie-2 Kinase Inhibitors

The Tie-2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of angiogenesis and vascular stability.[10][11][12] Dysregulation of the Tie-2 signaling pathway is implicated in various diseases, including cancer and diabetic retinopathy, making it an attractive therapeutic target. Pyrimidylaminobenzamide derivatives have been identified as potent inhibitors of Tie-2 kinase.

Quantitative Data: Tie-2 Kinase Inhibition
Compound ClassTargetRepresentative IC50 ValuesReference
Pyrimidine DerivativesVEGFR-221 - 946 nM[13]
PyridinylimidazoleTie-2~250 nM[9]

This table presents data for related pyrimidine compounds to illustrate the potential potency of the pyrimidylaminobenzamide scaffold as kinase inhibitors.

Mechanism of Action & Signaling Pathway

Pyrimidylaminobenzamides, as ATP-competitive inhibitors, are thought to bind to the ATP-binding pocket of the Tie-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. The activation of Tie-2 by its ligand Angiopoietin-1 (Ang-1) initiates a signaling cascade that involves the PI3K/Akt and MAPK pathways, promoting endothelial cell survival and vessel maturation. Inhibition of Tie-2 by pyrimidylaminobenzamides would block these downstream effects.

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 Binds and Activates PI3K PI3K Tie2->PI3K Phosphorylates MAPK MAPK Pathway Tie2->MAPK Pyrimidylaminobenzamide Pyrimidylaminobenzamide Pyrimidylaminobenzamide->Tie2 Inhibits Akt Akt PI3K->Akt Endothelial_Survival Endothelial Cell Survival & Migration Akt->Endothelial_Survival MAPK->Endothelial_Survival Vessel_Stabilization Vessel Stabilization Endothelial_Survival->Vessel_Stabilization

Tie-2 Signaling Pathway and Inhibition

Pyrimidylaminobenzamides as RXRα Antagonists

Retinoid X Receptor alpha (RXRα) is a nuclear receptor that plays a crucial role in regulating gene expression related to development, metabolism, and cell differentiation by forming heterodimers with other nuclear receptors.[14] RXRα antagonists are being investigated for their potential in treating metabolic diseases and cancer.

Quantitative Data: RXRα Antagonism

Similar to the Tie-2 inhibitors, specific EC50 values for a wide array of pyrimidylaminobenzamides as RXRα antagonists are not compiled in a single source. However, the potency of known RXRα antagonists can be in the nanomolar range.

Compound ClassTargetRepresentative EC50/IC50 ValuesReference
Various RXR AntagonistsRXRα67 nM - 1100 nM (IC50)[8]

This table provides context on the potential activity range for RXRα antagonists.

Mechanism of Action & Signaling Pathway

Pyrimidylaminobenzamides acting as RXRα antagonists would likely compete with the natural ligand, 9-cis-retinoic acid, for binding to the ligand-binding pocket of RXRα. This prevents the conformational change required for the recruitment of coactivators and subsequent transcription of target genes. RXRα forms heterodimers with various other nuclear receptors, such as RAR (Retinoic Acid Receptor) and PPAR (Peroxisome Proliferator-Activated Receptor), to regulate gene expression.

RXRa_Signaling_Pathway Ligand 9-cis-Retinoic Acid RXR RXRα Ligand->RXR Binds and Activates Pyrimidylaminobenzamide Pyrimidylaminobenzamide Pyrimidylaminobenzamide->RXR Antagonizes NR_Partner Nuclear Receptor Partner (e.g., RAR, PPAR) RXR->NR_Partner Forms Heterodimer Coactivators Coactivators NR_Partner->Coactivators Recruits Target_Gene Target Gene Expression Coactivators->Target_Gene Initiates Transcription Cell_Differentiation Cell Differentiation & Metabolism Target_Gene->Cell_Differentiation

RXRα Signaling Pathway and Antagonism

Experimental Protocols

Tie-2 Kinase Inhibition Assay (General Protocol)

A common method to assess Tie-2 kinase inhibition is through a phosphorylation assay.

Workflow:

Tie2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Recombinant_Tie2 Recombinant Tie-2 Kinase Incubation Incubate at 37°C Recombinant_Tie2->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Test_Compound Test Compound (Pyrimidylaminobenzamide) Test_Compound->Incubation Detection_Reagent Phosphorylation Detection Reagent Incubation->Detection_Reagent Signal_Measurement Measure Signal (e.g., Luminescence) Detection_Reagent->Signal_Measurement

General Workflow for a Tie-2 Kinase Assay

Methodology:

  • Plate Preparation: Recombinant human Tie-2 kinase is added to the wells of a microplate.

  • Compound Addition: The test compound (e.g., a pyrimidylaminobenzamide derivative) at various concentrations is added to the wells.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of a biotinylated peptide substrate and ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) to allow for the phosphorylation of the substrate by the kinase.

  • Detection: A detection reagent, such as a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin, is added. The degree of phosphorylation is then quantified by measuring the fluorescence signal.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentrations.

RXRα Antagonist Reporter Gene Assay (General Protocol)

Reporter gene assays are commonly used to determine the antagonist activity of compounds on nuclear receptors like RXRα.

Workflow:

RXRa_Assay_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_readout Readout Cells Host Cells (e.g., HEK293) Transfection Transfect Cells Cells->Transfection Plasmids RXRα Expression Vector & Reporter Plasmid Plasmids->Transfection Agonist RXRα Agonist (e.g., 9-cis-Retinoic Acid) Transfection->Agonist Test_Compound Test Compound (Pyrimidylaminobenzamide) Transfection->Test_Compound Incubation Incubate Cells Agonist->Incubation Test_Compound->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay

General Workflow for an RXRα Reporter Gene Assay

Methodology:

  • Cell Culture and Transfection: A suitable host cell line (e.g., HEK293) is co-transfected with an RXRα expression vector and a reporter plasmid containing a luciferase gene under the control of an RXRα-responsive promoter.

  • Compound Treatment: The transfected cells are treated with a known RXRα agonist (e.g., 9-cis-retinoic acid) in the presence of varying concentrations of the test compound (e.g., a pyrimidylaminobenzamide derivative).

  • Incubation: The cells are incubated to allow for agonist-induced activation of RXRα and subsequent expression of the luciferase reporter gene.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the agonist-induced luciferase expression. EC50 or IC50 values are calculated from the dose-response curves.

Conclusion

This comparative guide underscores a significant knowledge gap between pyrimidylaminobenzamides and this compound. Pyrimidylaminobenzamides have demonstrated their potential as valuable scaffolds for targeting important disease-related proteins like Tie-2 kinase and RXRα. The established mechanisms of action and availability of robust experimental protocols facilitate their further development. In stark contrast, this compound remains an enigmatic molecule. While the broader class of 2-aminobenzamides hints at potential antimicrobial properties, dedicated studies are required to elucidate the specific biological activities and therapeutic potential of this compound. Future research efforts should focus on screening this compound against a diverse panel of biological targets to uncover its mechanism of action and pave the way for its potential application in drug discovery.

References

Safety Operating Guide

Proper Disposal of 2-Pyruvoylaminobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 2-Pyruvoylaminobenzamide must adhere to stringent disposal procedures due to its classification as a suspected mutagen and its acute oral toxicity. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound.

Hazard Profile and Classification

This compound (CAS No. 18326-62-0) is categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals with the following hazard statements:

  • H302: Harmful if swallowed.

  • H341: Suspected of causing genetic defects.

These classifications necessitate that this compound be treated as hazardous chemical waste.

Quantitative Hazard Data

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[1][2]

Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

  • Segregation and Storage:

    • Store this compound waste in its original or a clearly labeled, compatible container.

    • The container must be securely sealed to prevent leaks or spills.

    • Do not mix with other chemical wastes to avoid unintended reactions.[1]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Health Hazard and Exclamation Mark).

    • Indicate the accumulation start date on the label.

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, always wear appropriate PPE, including:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles or a face shield.

      • A lab coat.

  • Waste Collection and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[1]

Decontamination of Labware and Surfaces

For glassware and surfaces contaminated with this compound, a thorough decontamination process is required before they can be considered non-hazardous.

Note: No specific, validated chemical deactivation protocol for this compound is readily available in the reviewed literature. Therefore, physical removal and subsequent disposal as hazardous waste is the recommended procedure.

  • Initial Rinse:

    • Rinse contaminated labware with a suitable solvent (e.g., ethanol or acetone) to dissolve the compound.

    • Collect this solvent rinse as hazardous waste.

  • Washing:

    • Wash the labware with soap and water.

    • Collect the initial wash water as potentially contaminated hazardous waste.

  • Final Rinse:

    • Perform a final rinse with distilled water.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Disposition start Material Contaminated with This compound is_pure Is it pure compound or concentrated solution? start->is_pure hw_disposal Dispose as Hazardous Chemical Waste (Contact EHS/Licensed Contractor) is_pure->hw_disposal Yes decon Decontaminate Labware/Surfaces is_pure->decon No (e.g., contaminated labware) incineration Incineration at Approved Facility hw_disposal->incineration normal_waste Dispose of decontaminated items as regular lab waste decon->normal_waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace institutional protocols or local and national regulations. Always consult your institution's safety officer and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 2-Pyruvoylaminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Pyruvoylaminobenzamide

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the known hazards of structurally similar compounds, such as benzamide and its derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Given the potential hazards inferred from related compounds, a comprehensive approach to personal protection is crucial.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Skin Protection A flame-retardant lab coat should be worn. For handling larger quantities or when there is a significant risk of contact, chemical-resistant overalls are recommended.
Hand Protection Wear nitrile gloves as a minimum. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.
Respiratory Protection If working in a well-ventilated area is not possible, or if dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required.
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the generation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound should be considered hazardous.

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Visualizing the Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

prep Preparation - Review SDS (if available) - Don PPE handling Handling - Work in fume hood - Avoid dust/aerosol generation prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage Post-experiment disposal Disposal - Collect in labeled container - Follow hazardous waste protocols handling->disposal Waste Generation emergency Emergency - Follow first aid procedures - Seek medical attention handling->emergency In case of exposure

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.